SEW2871
Beschreibung
Eigenschaften
IUPAC Name |
5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMNPJXKQVTQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399085 | |
| Record name | SEW2871 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256414-75-2 | |
| Record name | SEW2871 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SW2871 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SEW2871: A Deep Dive into its Mechanism of Action in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
SEW2871, a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), has garnered significant attention in immunological research for its profound effects on lymphocyte trafficking. This technical guide provides a comprehensive overview of the core mechanism of action of SEW2871 in lymphocytes, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function.
Core Mechanism: S1P1 Agonism and Lymphocyte Sequestration
SEW2871 exerts its primary effect by binding to and activating the S1P1 receptor, a G protein-coupled receptor highly expressed on the surface of lymphocytes.[1][2][3][4][5] This interaction is highly selective for S1P1, with negligible activity at other S1P receptor subtypes (S1P2-5) at concentrations up to 10 μM.[3] The activation of S1P1 by SEW2871 initiates a cascade of events that ultimately leads to a reversible reduction in the number of circulating lymphocytes, a phenomenon known as lymphopenia.[1][6]
The underlying mechanism of this lymphopenia is not cell death, but rather the sequestration of lymphocytes within secondary lymphoid organs such as lymph nodes and Peyer's patches.[2][7] Normally, a gradient of the natural S1P1 ligand, sphingosine-1-phosphate (S1P), is higher in the blood and lymph compared to lymphoid tissues, guiding the egress of lymphocytes from these tissues.[8][9] By acting as a functional antagonist, SEW2871 disrupts this process. Upon binding, SEW2871 induces the internalization and recycling of the S1P1 receptor.[1][5][10] This sustained internalization renders the lymphocytes insensitive to the endogenous S1P gradient, effectively trapping them within the lymphoid organs and preventing their recirculation.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activity of SEW2871.
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 13 nM | S1P1 Receptor Activation | [3][4] |
| 13.8 nM | S1P1 Receptor Activation | [1][5] | |
| 20.7 nM | mS1P1 Receptor (GTPγS binding assay) | [12] | |
| Selectivity | No activation of S1P2, S1P3, S1P4, or S1P5 | Up to 10 μM | [3] |
Table 1: Potency and Selectivity of SEW2871
| Experimental Model | Dosage | Effect on Lymphocytes | Reference |
| Mice | 20 mg/kg (gavage) | Induced and maintained lymphopenia | [13] |
| IL-10-/- Mice | 20 mg/kg/day (gavage, 2 weeks) | Depletion of peripheral CD4+CD45+ T cells | [14] |
| Mice (Renal I/R Injury) | Not specified | 69% reduction in circulating lymphocytes | [6] |
| Murine Cardiac Transplantation | Not specified | Reduced circulating lymphocytes | [15] |
Table 2: In Vivo Effects of SEW2871 on Lymphocyte Counts
Signaling Pathways
Activation of the S1P1 receptor by SEW2871 triggers several downstream signaling pathways that are crucial for its effects on lymphocyte migration and function.
Key Downstream Signaling Pathways
ERK, Akt, and Rac Signaling: Upon activation by SEW2871, the S1P1 receptor couples to the Gαi protein, leading to the activation of the ERK (extracellular signal-regulated kinase), Akt (Protein Kinase B), and Rac signaling pathways.[1][5] These pathways are known to be involved in cell survival, proliferation, and migration.
STAT3 Signaling: SEW2871 has also been shown to modulate the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[16] Studies have demonstrated that treatment with SEW2871 can lead to a reduction in the phosphorylation of STAT3 (p-STAT3) in lymphocytes.[14][17] The STAT3 pathway is critically involved in the differentiation of T helper 17 (Th17) cells, which play a role in inflammatory responses. By suppressing STAT3 phosphorylation, SEW2871 may exert anti-inflammatory effects beyond its impact on lymphocyte trafficking.[14]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of SEW2871.
Flow Cytometry for Lymphocyte Counting
Objective: To quantify the number of circulating lymphocytes in response to SEW2871 treatment.
Protocol:
-
Blood Collection: Whole blood is collected from control and SEW2871-treated animals at specified time points.
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer (e.g., ACK lysis buffer).
-
Cell Staining: The remaining leukocytes are washed and stained with fluorescently-labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells, or CD4 and CD45 for T helper cells).[14]
-
Data Acquisition: Stained cells are analyzed using a flow cytometer. Lymphocyte populations are identified and quantified based on their characteristic forward and side scatter properties and fluorescence.
-
Data Analysis: The absolute number of lymphocytes per unit volume of blood is calculated.
Chemotaxis Assay
Objective: To assess the effect of SEW2871 on the migration of lymphocytes in response to a chemoattractant.
Protocol:
-
Cell Preparation: Lymphocytes are isolated and resuspended in an appropriate assay medium.
-
Chamber Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber is filled with medium containing a chemoattractant (e.g., S1P or a chemokine like CCL19).[2][18]
-
Treatment: Lymphocytes are pre-incubated with SEW2871 or a vehicle control before being added to the upper chamber.
-
Incubation: The chamber is incubated for a defined period to allow for cell migration through the membrane into the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye. The chemotactic index is calculated as the ratio of migrated cells in the presence of the chemoattractant versus the control.[18]
S1P1 Receptor Binding/Activation Assay (GTPγS Binding Assay)
Objective: To determine the potency (EC50) of SEW2871 in activating the S1P1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the S1P1 receptor are prepared from a suitable cell line (e.g., CHO cells).[12]
-
Assay Reaction: The membranes are incubated with increasing concentrations of SEW2871 in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist-Induced Binding: Agonist binding to the G protein-coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Detection: The membrane-bound [35S]GTPγS is separated from the unbound nucleotide, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated as the concentration of SEW2871 that produces 50% of the maximal response.[12]
Experimental and Logical Workflow
The following diagram illustrates the logical workflow from the molecular interaction of SEW2871 with its target to its ultimate physiological effect on lymphocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rndsystems.com [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. S1P(1)-selective agonist, SEW2871, ameliorates ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]
- 9. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate receptor 1 agonist SEW2871 prolongs heterotopic heart allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
The In Vivo Function of SEW2871: A Technical Guide for Researchers
An in-depth examination of the core functions, experimental applications, and signaling pathways of the selective S1P1 receptor agonist, SEW2871.
SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), playing a critical role in modulating immune responses and other physiological processes. Its primary in vivo function revolves around the regulation of lymphocyte trafficking, leading to peripheral lymphopenia by sequestering lymphocytes in secondary lymphoid organs.[1] This mechanism underlies its therapeutic potential in a range of inflammatory and autoimmune conditions. This technical guide provides a comprehensive overview of the in vivo functions of SEW2871, supported by experimental data and detailed protocols for the scientific community.
Core Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
SEW2871 mimics the endogenous ligand, sphingosine-1-phosphate, by binding to and activating the S1P1 receptor.[2] This G-protein coupled receptor is crucial for the egress of lymphocytes from lymphoid tissues, such as lymph nodes and the thymus, into the circulatory system.[3] By activating S1P1, SEW2871 effectively internalizes the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit.[4] This leads to a reversible reduction in the number of circulating lymphocytes, a key component of its immunosuppressive effects.[5]
The signaling cascade initiated by SEW2871 involves the activation of several downstream pathways, including ERK, Akt, and Rac, which are involved in cell migration, survival, and proliferation.[2]
In Vivo Applications and Experimental Findings
SEW2871 has been investigated in a variety of preclinical models, demonstrating its therapeutic potential across a spectrum of diseases.
Immunomodulation and Inflammatory Diseases
A primary application of SEW2871 is in the modulation of immune responses. Its ability to reduce circulating lymphocytes makes it a valuable tool in studying and potentially treating autoimmune and inflammatory conditions.
-
Experimental Colitis: In a mouse model of colitis (IL-10 deficient mice), oral administration of SEW2871 was shown to ameliorate the disease.[2] This was associated with a reduction in serum amyloid A, decreased colon myeloperoxidase (MPO) concentration, and a depletion of peripheral CD4+ T cells.[2] Furthermore, SEW2871 suppressed the expression of Th1 and Th17 cytokines.[2]
-
Acute Lung Injury: Intravenous administration of SEW2871 has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice by providing dose-dependent protection to the alveolar and vascular barriers.[2][6]
-
Renal Ischemia-Reperfusion Injury: SEW2871 has demonstrated protective effects in mouse models of kidney ischemia-reperfusion injury by reducing the infiltration of CD4+ T cells.[2]
Neurodegenerative Disorders
SEW2871 has shown promise in preclinical models of neurodegenerative diseases, suggesting a role for S1P1 signaling in neuronal health.
-
Alzheimer's Disease: In a rat model of Alzheimer's disease induced by β-amyloid (Aβ1-42), chronic administration of SEW2871 inhibited spatial memory impairment and attenuated hippocampal neuronal loss.[7] The proposed mechanism involves the prevention of Aβ-induced reduction in S1P1 expression and the attenuation of caspase-3 mediated apoptosis.[7]
Vascular and Tissue Protection
SEW2871 has also been studied for its effects on the vascular system and tissue survival.
-
Skin Flap Survival: In a rat model, SEW2871 was found to significantly increase the survival of skin flaps by promoting angiogenesis and inhibiting cell apoptosis.[8] This was associated with the activation of downstream signaling pathways including HSP27, ERK, and Akt.[8]
-
Sepsis: In a clinically relevant rat model of sepsis, SEW2871 led to severe cardiac side effects and increased lethality, without improving microvascular barrier dysfunction.[9] This highlights the context-dependent effects of S1P1 agonism.
Quantitative Data Summary
| Disease Model | Animal Model | SEW2871 Dosage and Administration | Key Quantitative Findings | Reference |
| Experimental Colitis | IL-10–/– mice | 20 mg/kg, Gavage, once daily for 2 weeks | Reduction of serum amyloid A, decreased colon MPO concentration, depletion of peripheral CD4+CD45+ T cells. | [2] |
| Alzheimer's Disease | Aβ1-42-injected rats | 0.5 mg/kg, IP, daily for 2 weeks | Ameliorated spatial memory impairment and attenuated hippocampal neuronal loss. | [2][7] |
| Acute Lung Injury | C57Bl/6 mice | 0-0.3 mg/kg, IV | Dose-dependent alveolar and vascular barrier protection against LPS challenge. | [2] |
| Renal Ischemia-Reperfusion | Mice | Not specified | Reduced CD4+ T cell infiltration. | [2] |
| Sepsis | Sprague-Dawley rats (CASP model) | Not specified | Increased lethality and severe cardiac side effects. | [9] |
| Skin Flap Survival | Rats | Not specified | Increased survival of skin flap, promoted angiogenesis. | [8] |
Detailed Experimental Protocols
Experimental Colitis Model
-
Animal Model: Interleukin-10 gene deficient (IL-10–/–) mice are used as they spontaneously develop colitis.
-
Treatment: SEW2871 is administered at a dose of 20 mg/kg via oral gavage, once daily for a period of two weeks.[2]
-
Assessment:
-
Disease Activity Index (DAI): Monitor weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Collect colon tissue for H&E staining to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in colon homogenates as an indicator of neutrophil infiltration.
-
Flow Cytometry: Analyze peripheral blood and spleen for lymphocyte populations, particularly CD4+ T cells.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-17A) in serum or colon tissue homogenates using ELISA or qPCR.[2]
-
Alzheimer's Disease Model
-
Animal Model: Adult male rats are used. Alzheimer's-like pathology is induced by bilateral intrahippocampal injection of aggregated β-amyloid 1-42 (Aβ1-42).[7]
-
Treatment: SEW2871 is administered at a dose of 0.5 mg/kg via intraperitoneal (IP) injection, daily for two weeks, starting after the Aβ1-42 injection.[7]
-
Assessment:
-
Behavioral Testing: Spatial learning and memory are assessed using the Morris water maze task.[7]
-
Histological Analysis: Brain tissue, specifically the hippocampus, is collected. Nissl staining is used to assess neuronal loss, and immunohistochemistry for markers like cleaved caspase-3 can be performed to evaluate apoptosis.[7]
-
Western Blot: Hippocampal tissue lysates are used to measure the protein expression levels of S1P receptors (S1PR1, S1PR2, S1PR3) and apoptotic markers.[7]
-
Logical Relationship of SEW2871's In Vivo Function
The diverse in vivo effects of SEW2871 can be logically traced back to its primary mechanism of action: selective S1P1 receptor agonism.
Conclusion
SEW2871 serves as a powerful research tool for elucidating the in vivo roles of S1P1 signaling. Its primary function of inducing lymphocyte sequestration has demonstrated therapeutic potential in preclinical models of inflammatory diseases and neurodegeneration. However, the contrasting results in a sepsis model underscore the complexity of S1P1 signaling and the importance of the inflammatory context. The detailed experimental protocols and data provided in this guide offer a foundation for researchers and drug development professionals to design and interpret in vivo studies involving SEW2871 and other S1P1 receptor modulators.
References
- 1. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
- 6. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
SEW2871: An In-depth Technical Guide to its S1P1 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of the agonist SEW2871. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed examination of its binding and functional characteristics, downstream signaling, and the experimental methodologies used for its characterization.
Introduction
SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1] Its selectivity for S1P1 over other S1P receptor subtypes (S1P2-5) makes it a valuable tool for elucidating the specific functions of S1P1 and a lead compound for the development of targeted therapeutics for autoimmune diseases and other inflammatory conditions.
SEW2871 S1P Receptor Selectivity Profile
Functional Activity
SEW2871 is a full agonist at the S1P1 receptor, potently stimulating downstream signaling pathways. In contrast, it exhibits no agonist activity at the S1P2, S1P3, S1P4, and S1P5 receptors at concentrations up to 10 μM.[2][3]
| Receptor Subtype | Agonist Activity (EC50) | Reference |
| S1P1 | 13 nM | [2] |
| 13.8 nM | [4] | |
| S1P2 | No agonism up to 10 µM | [2][3] |
| S1P3 | No agonism up to 10 µM | [2][3] |
| S1P4 | No agonism up to 10 µM | [2][3] |
| S1P5 | No agonism up to 10 µM | [2][3] |
Table 1: Functional potency of SEW2871 at human S1P receptor subtypes.
Signaling Pathways
Activation of the S1P1 receptor by SEW2871 initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.[5] This leads to the modulation of several key downstream effector pathways.
Key signaling pathways activated by SEW2871 include:
-
ERK Activation: SEW2871 stimulates the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway involved in cell proliferation and differentiation.[1][4]
-
Akt Activation: It also leads to the activation of Akt (Protein Kinase B), a crucial node in signaling pathways that regulate cell survival, growth, and metabolism.[1][4]
-
Rac Activation: SEW2871 has been shown to activate the small GTPase Rac, which is involved in regulating the actin cytoskeleton, cell motility, and membrane trafficking.[1][4]
-
Inhibition of Adenylyl Cyclase: Through its coupling to Gi, S1P1 activation by SEW2871 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The characterization of SEW2871's selectivity profile relies on a combination of in vitro assays. The following sections describe the general methodologies for the key experiments used to determine the functional activity of SEW2871.
Radioligand Binding Assay (for determining binding affinity - Ki)
While specific Ki values for SEW2871 are not widely published, a competitive radioligand binding assay would be the standard method to determine its binding affinity for the S1P receptor subtypes.
Objective: To determine the binding affinity (Ki) of SEW2871 for S1P receptors by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing individual human S1P receptor subtypes (S1P1-5).
-
A suitable radioligand (e.g., [³³P]-S1P).
-
SEW2871 (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of SEW2871 in assay buffer.
-
Assay Setup: In a 96-well plate, add the serially diluted SEW2871, a fixed concentration of the radioligand (typically at or below its Kd), and the membrane preparation for the specific S1P receptor subtype.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of SEW2871 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (for determining functional activity - EC50)
This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding and is a primary method for determining the potency (EC50) and efficacy of compounds like SEW2871.
Objective: To determine the concentration-response curve for SEW2871-induced G protein activation at each S1P receptor subtype.
Materials:
-
Membrane preparations from cells expressing individual human S1P receptor subtypes (S1P1-5).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
SEW2871.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound and Membrane Preparation: Prepare serial dilutions of SEW2871. Dilute the membrane preparations in assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted membranes, GDP, and the serially diluted SEW2871.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the SEW2871 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect).
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
SEW2871: A Technical Whitepaper on the Discovery and Development of a Selective S1P1 Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, endothelial barrier function, and immunoregulation.[1][2][3][4] Unlike the endogenous ligand sphingosine-1-phosphate (S1P) or the non-selective S1P receptor modulator FTY720 (fingolimod), SEW2871 exhibits high selectivity for the S1P1 subtype, making it a valuable chemical probe to elucidate the specific functions of this receptor and a promising lead compound for therapeutic development.[1][3][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of SEW2871.
Discovery and Physicochemical Properties
SEW2871 was identified through high-throughput screening of chemical libraries.[1] It is a cell-permeable, orally active small molecule that is structurally distinct from S1P and does not require phosphorylation for its activity.[1]
| Property | Value | Reference |
| Chemical Name | 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole | [4] |
| Molecular Formula | C₂₀H₁₀F₆N₂OS | [6] |
| Molecular Weight | 440.36 g/mol | [4][6] |
| Purity | ≥98% (HPLC) | [4][6] |
| Solubility | Soluble to 20 mM in DMSO and ethanol | [6] |
| CAS Number | 256414-75-2 | [6] |
Mechanism of Action and In Vitro Activity
SEW2871 functions as a selective agonist at the S1P1 receptor. Its binding initiates a cascade of downstream signaling events.
Receptor Binding and Selectivity
SEW2871 demonstrates high potency and selectivity for the S1P1 receptor.
| Parameter | Value | Cell Line/Assay | Reference |
| EC₅₀ (S1P1) | 13 nM | Not specified | [4][6] |
| EC₅₀ (S1P1) | 13.8 nM | Not specified | [2][7][8] |
| EC₅₀ (S1P1) | 13 ± 8 nM | Cell Culture | [9] |
| Selectivity | No activation of S1P2, S1P3, S1P4, or S1P5 | Up to 10 µM | [4][6] |
Downstream Signaling Pathways
Upon binding to S1P1, SEW2871 activates several key intracellular signaling pathways, including the ERK, Akt, and Rac pathways.[2][7][8] This activation leads to receptor internalization and subsequent recycling to the cell surface.[2][7][8][10]
Caption: SEW2871 signaling cascade via the S1P1 receptor.
In Vivo Pharmacodynamics and Efficacy
SEW2871 has been evaluated in numerous preclinical models, demonstrating a range of biological effects primarily linked to its immunomodulatory and anti-inflammatory properties.
Lymphocyte Trafficking
A primary and well-documented effect of SEW2871 is the induction of lymphopenia.[1][3] By activating S1P1 on lymphocytes, it inhibits their egress from secondary lymphoid organs, leading to a reduction of circulating lymphocytes in the blood.[11] This mechanism is central to its immunomodulatory effects.
Preclinical Efficacy Models
SEW2871 has shown therapeutic potential in a variety of disease models.
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| Experimental Colitis (IL-10⁻/⁻) | Mouse | 20 mg/kg/day, gavage, 2 weeks | Ameliorated colitis, reduced CD4⁺ T cells in blood and colon, suppressed Th1/Th17 cytokines and p-STAT-3. | [1][2] |
| Alzheimer's Disease (Aβ₁₋₄₂ induced) | Rat | 0.5 mg/kg/day, IP, 2 weeks | Inhibited spatial memory impairment and hippocampal neuronal loss. | [2][3][12][13] |
| Acute Lung Injury (LPS induced) | Mouse | 0-0.3 mg/kg, IV | Attenuated lung injury and provided dose-dependent alveolar and vascular barrier protection. | [2][14] |
| Renal Ischemia-Reperfusion Injury | Mouse | Not specified | Protected kidneys by reducing CD4⁺ T cell infiltration. | [1][2][3] |
| Neuropathic Pain | Mouse | 20 mg/kg, IP | Did not attenuate CCI-induced mechano-allodynia. | [15] |
| Sepsis (CASP model) | Rat | Single dose 12h post-surgery | Caused severe cardiac side effects and did not attenuate endothelial barrier dysfunction. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving SEW2871.
In Vivo Colitis Model
-
Animal Model: Interleukin-10 gene-deficient (IL-10⁻/⁻) mice are used as a model for Crohn's disease.[1]
-
SEW2871 Administration: SEW2871 is administered by oral gavage at a dose of 20 mg/kg/day for a duration of 2 weeks.[1]
-
Assessment of Colitis:
-
Flow Cytometry:
-
Lymphocytes are isolated from blood and colonic lamina propria.
-
Cells are stained with fluorescently-labeled antibodies against CD4 and CD45 to identify and quantify T lymphocyte populations.[1]
-
-
Western Blot for STAT3 Signaling:
Caption: Workflow for evaluating SEW2871 in a mouse model of colitis.
In Vitro Chemotaxis Assay
-
Cell Preparation: Immature and mature human dendritic cells (DCs) are prepared.[17][18]
-
Chemotaxis Chamber: A transwell migration assay is set up.
-
Treatment: DCs are pre-incubated with SEW2871 or a vehicle control.
-
Migration: Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber.
-
Quantification: After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
MAPK Signaling Analysis: To investigate the mechanism, activation (phosphorylation) of p44/p42 and p38 MAP kinases in DCs treated with SEW2871 is assessed by Western blot.[17][18]
Conclusion
SEW2871 is a foundational tool compound for studying S1P1 receptor biology. Its high selectivity has enabled researchers to dissect the specific roles of S1P1 in immune cell trafficking and inflammation, independent of the effects of other S1P receptor subtypes.[3] Preclinical studies have demonstrated its efficacy in models of inflammatory bowel disease, neurodegenerative disorders, and acute lung injury, highlighting the therapeutic potential of targeting S1P1.[1][2][3][12] However, studies in models of sepsis and neuropathic pain have indicated potential for adverse effects or lack of efficacy, underscoring the complex role of S1P1 signaling in different pathological contexts.[15][16] Further research and development of selective S1P1 agonists, informed by the extensive studies on SEW2871, will continue to be a promising avenue for novel therapeutics.
References
- 1. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
- 4. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 11. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
The Role of SEW2871 in Immune Modulation: A Technical Guide
Abstract
SEW2871 is an orally active, potent, and highly selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary and most well-documented immunomodulatory function is the induction of lymphopenia by sequestering lymphocytes in secondary lymphoid organs, thereby preventing their egress into the peripheral circulation. Beyond this canonical effect on lymphocyte trafficking, SEW2871 exhibits direct, egress-independent effects on various immune cell subsets. It influences T helper cell differentiation by inhibiting the generation of pro-inflammatory Th17 cells while promoting the development of regulatory T cells (Tregs). Furthermore, it modulates the function of innate immune cells, including dendritic cells and eosinophils, by impairing their migration. This guide provides an in-depth technical overview of the mechanisms, cellular effects, and experimental applications of SEW2871 in the context of immune modulation, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
SEW2871 exerts its effects by selectively binding to and activating the S1P1 receptor, a G protein-coupled receptor (GPCR).[1] Unlike the endogenous ligand S1P or the immunomodulatory drug FTY720 (Fingolimod), SEW2871 does not require phosphorylation to become active.[2]
1.1. Selective S1P1 Agonism SEW2871 is a full agonist of S1P1, demonstrating high potency and selectivity.[3] It activates the receptor through a combination of hydrophobic and ion-dipole interactions.[4] Upon binding, it induces receptor internalization and subsequent recycling, a key difference from FTY720-phosphate, which tends to cause receptor degradation.[1][4][5]
1.2. Downstream Signaling Cascade Activation of the S1P1 receptor by SEW2871 initiates a downstream signaling cascade primarily through its coupling with the inhibitory G protein, Gαi.[6][7] This engagement, along with β-arrestin, leads to the activation of several key intracellular pathways, including the Rac, Akt, and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for regulating cell migration and survival.[1][4][8]
Immunomodulatory Effects on Immune Cell Trafficking
2.1. Induction of Lymphopenia The most prominent effect of SEW2871 administration is a rapid, dose-dependent, and reversible reduction in the number of circulating lymphocytes, particularly CD4+ T cells.[1][2][9] This lymphopenia is not due to cell death but rather a redistribution of lymphocytes from the bloodstream into secondary lymphoid organs (SLOs) like lymph nodes and Peyer's patches.[9]
2.2. Sequestration in Secondary Lymphoid Organs SEW2871 functions by blocking the egress of lymphocytes from SLOs.[2][10] S1P gradients, with high concentrations in the blood/lymph and low concentrations in tissues, are essential for guiding lymphocytes out of lymphoid tissues.[11] By activating S1P1 on lymphocytes within the SLOs, SEW2871 disrupts their ability to respond to this gradient, effectively trapping them and preventing their entry into circulation.[2][5] This mechanism is responsible for the therapeutic effects seen in models of T cell-driven autoimmune diseases.
2.3. Modulation of Innate Immune Cell Migration SEW2871's influence extends to innate immune cells. It has been shown to:
-
Impede Dendritic Cell (DC) Migration: SEW2871 impairs the chemotaxis of both immature and mature human DCs and hinders the migration of skin-resident DCs (Langerhans cells) to draining lymph nodes during inflammation.[3][12]
-
Reduce Eosinophil Recruitment: In models of cutaneous inflammation, SEW2871 reduces the recruitment of eosinophils.[6]
-
Recruit Myeloid-Derived Suppressor Cells (MDSCs): In a gastric cancer model, SEW2871 promoted tumor growth by enhancing the expression of chemokines (CXCL12, CXCL5, CCL2) in tumor cells, leading to the recruitment of immunosuppressive MDSCs into the tumor microenvironment.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chronic sphingosine 1-phosphate 1 receptor activation attenuates early-stage diabetic nephropathy independent of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A selective sphingosine-1-phosphate receptor 1 agonist SEW-2871 aggravates gastric cancer by recruiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SEW2871 and Its Role in Modulating Endothelial Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the vascular endothelium is paramount for maintaining tissue homeostasis, regulating the passage of fluids, solutes, and cells between the blood and surrounding tissues. Disruption of this endothelial barrier is a hallmark of various pathological conditions, including sepsis, acute respiratory distress syndrome (ARDS), and chronic inflammatory diseases. Sphingosine-1-phosphate (S1P) is a critical signaling lipid that enhances endothelial barrier function, primarily through its interaction with the S1P receptor 1 (S1P1). SEW2871 is a synthetic, potent, and selective agonist for the S1P1 receptor. This technical guide provides an in-depth analysis of the effects of SEW2871 on endothelial barrier function, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action: S1P1-Mediated Barrier Enhancement
SEW2871 selectively activates the S1P1 receptor, a G protein-coupled receptor (GPCR) highly expressed on endothelial cells.[1][2] This activation initiates a signaling cascade that culminates in the stabilization and enhancement of the endothelial barrier. The primary mechanism involves the strengthening of cell-cell junctions and reorganization of the actin cytoskeleton.
2.1 S1P1 Signaling Cascade Upon binding of SEW2871, the S1P1 receptor couples to the inhibitory G protein, Gαi.[3] This engagement triggers a downstream signaling pathway characterized by the activation of the small GTPase Rac1.[4] Activated Rac1 is crucial for promoting the peripheral localization of key adherens junction proteins, such as VE-cadherin, and for orchestrating the rearrangement of the cortical actin cytoskeleton.[5] This process reduces the formation of intercellular gaps, thereby decreasing endothelial permeability.[5][6]
Furthermore, S1P1 signaling exhibits crosstalk with other important pathways involved in vascular homeostasis. For instance, activation of S1P1 by SEW2871 has been shown to enhance the bone morphogenetic protein 9 (BMP9)-stimulated phosphorylation of Smad1/5/8, a pathway critical for vascular integrity and angiogenesis.[1][7][8]
Caption: SEW2871 activates S1P1, leading to Gαi-mediated Rac1 activation and barrier enhancement.
2.2 Crosstalk with BMP9/Endoglin Signaling The S1P/S1P1 axis positively modulates the BMP9/Endoglin/ALK1 pathway. Activation of S1P1 with SEW2871 potentiates BMP9-induced phosphorylation of Smad1/5/8, which is crucial for vascular stability.
Caption: S1P1 activation by SEW2871 enhances BMP9-mediated Smad signaling for vascular integrity.
Quantitative Data Summary
The effects of SEW2871 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of SEW2871 on Endothelial Barrier Function
| Cell Type | Assay | Treatment Condition | SEW2871 Conc. | Observed Effect | Reference |
| HDMEC | TEER | TNF-α challenge | 100 nM | Partially attenuated TNF-α-induced loss of barrier function. | [9][10] |
| HDMEC | TEER | Basal | 1 µM, 5 µM | Impaired endothelial barrier integrity. | [10] |
| HUVEC | Permeability | PAR1 agonist challenge | ~1-100 nM | Dose-dependently blocked PAR1-mediated hyperpermeability. | [11] |
| HUVEC | Endothelial Gaps | VEGF, BK, IL-8 challenge | 5 µM | Reduced endothelial gap formation induced by inflammatory mediators. | [6] |
HDMEC: Human Dermal Microvascular Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells; TEER: Transendothelial Electrical Resistance; TNF-α: Tumor Necrosis Factor-alpha; PAR1: Protease-Activated Receptor 1; VEGF: Vascular Endothelial Growth Factor; BK: Bradykinin; IL-8: Interleukin-8.
Table 2: In Vivo Effects of SEW2871 on Vascular Permeability
| Animal Model | Permeability Challenge | SEW2871 Dosage & Route | Permeability Measurement | Observed Effect | Reference |
| C57BL/6 Mice | LPS-induced ALI | < 0.3 mg/kg (IV or IT) | BAL Protein | Protective; reduced lung inflammation and permeability. | [12] |
| C57BL/6 Mice | Basal | up to 0.5 mg/kg (IV) | BAL Protein | Produced dose-dependent basal barrier protection. | [12] |
| C57BL/6 Mice | LPS-induced ALI | 0.5 mg/kg (IT) | BAL Protein | Barrier disruptive; significant alveolar-capillary barrier disruption. | [12] |
| Sprague-Dawley Rats | Sepsis (CASP model) | N/A | FITC-albumin extravasation | Not attenuated; caused severe cardiac side effects and increased lethality. | [9] |
| Mice | Sepsis-induced AKI | N/A | Microvascular permeability | Diminished vascular permeability; showed preventive and curative effects. | [3] |
LPS: Lipopolysaccharide; ALI: Acute Lung Injury; IV: Intravenous; IT: Intratracheal; BAL: Bronchoalveolar Lavage; CASP: Colon Ascendens Stent Peritonitis; AKI: Acute Kidney Injury.
Detailed Experimental Protocols
Accurate assessment of endothelial barrier function is critical. The following are standard protocols used in studies investigating SEW2871.
4.1 Protocol: Transendothelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method to quantify the integrity of a cell monolayer cultured on a porous membrane. It measures the electrical resistance across the monolayer.
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) onto porous Transwell® inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed. This typically requires several days.
-
Instrumentation: Use an epithelial voltohmmeter (EVOM), such as the EVOM2™ from World Precision Instruments, equipped with "chopstick" electrodes (STX2).[13][14]
-
Sterilization & Equilibration: Before measurement, sterilize the electrode probe by immersing it in 70% ethanol for 15 minutes, followed by air drying and rinsing in sterile phosphate-buffered saline (PBS) or culture medium.[15] Allow the cell culture plate to equilibrate to room temperature for 15-20 minutes, as TEER is temperature-sensitive.[13]
-
Measurement:
-
Add fresh, pre-warmed culture medium to both the apical (upper) and basolateral (lower) chambers.
-
Insert the "chopstick" electrodes into the well, with the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes are positioned consistently in each well and do not touch the cell monolayer.[13]
-
Record the resistance reading (in Ω) once the value stabilizes.
-
-
Calculation:
-
Measure the resistance of a blank Transwell insert containing medium but no cells.
-
Subtract the blank resistance from the resistance of the cell-covered insert.
-
Calculate the final TEER value by multiplying the corrected resistance by the surface area of the membrane (in cm²). The final unit is Ω·cm².[15]
-
Equation: TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)
Caption: Workflow for measuring Transendothelial Electrical Resistance (TEER).
4.2 Protocol: In Vitro Macromolecular Permeability Assay
This assay measures the passage of a large molecule (e.g., albumin) across the endothelial monolayer, providing a direct assessment of barrier function.
-
Cell Culture: Grow endothelial cells to confluence on Transwell inserts as described for TEER measurements.
-
Treatment: Pre-treat the cells with SEW2871 at the desired concentration for a specified time (e.g., 10-30 minutes).[11] Subsequently, a barrier-disrupting agent (e.g., thrombin, VEGF) can be added.
-
Permeability Measurement:
-
Replace the medium in the apical chamber with medium containing a known concentration of a tracer molecule, such as Evans Blue-labeled bovine serum albumin (BSA) or FITC-dextran.[11]
-
At various time points (e.g., 10, 20, 30 minutes), collect samples from the basolateral chamber.
-
-
Quantification: Measure the concentration of the tracer in the basolateral samples using a spectrophotometer or fluorometer.
-
Analysis: Calculate the permeability coefficient or the percentage of tracer that has crossed the monolayer compared to control conditions. A decrease in the amount of tracer in the basolateral chamber indicates enhanced barrier function.
Discussion and Clinical Context
While numerous in vitro studies and some in vivo models demonstrate the barrier-enhancing effects of SEW2871, its therapeutic application is complex. Data shows a clear dose- and context-dependent effect.[3][12]
-
Protective Effects: At lower, physiological concentrations (<0.3 mg/kg), SEW2871 effectively reduces vascular permeability in models of acute lung injury.[12] It can prevent hyperpermeability induced by inflammatory mediators like thrombin and VEGF.[6][11]
-
Detrimental Effects: At higher concentrations or in specific inflammatory environments, SEW2871 can be barrier-disruptive.[12] A study using a clinically relevant model of sepsis found that SEW2871 did not improve endothelial barrier function and caused severe cardiac side effects, leading to increased mortality.[9][10] This highlights that the timing of administration and the complex pro-inflammatory milieu in conditions like sepsis critically influence the drug's outcome.[9]
-
Pharmacokinetic Limitations: SEW2871 itself is not orally bioavailable, which limits its clinical utility and has spurred the development of modified S1P1 agonists with improved pharmacokinetic profiles.[6]
Conclusion
SEW2871 is a valuable research tool that has significantly advanced our understanding of S1P1 signaling in the regulation of endothelial barrier function. Its mechanism of action, centered on Gαi- and Rac1-mediated stabilization of cell junctions, provides a clear rationale for its barrier-enhancing properties. However, quantitative data reveals a narrow therapeutic window and significant context-dependency. The conflicting results from different in vivo models, particularly the adverse outcomes in a clinically relevant sepsis model, underscore the challenges in translating the potent barrier-protective effects of S1P1 agonism into safe and effective therapies for complex inflammatory diseases. Future research and drug development will need to focus on optimizing agonist properties and carefully defining the patient populations and clinical scenarios where S1P1-targeted therapies can be safely and effectively applied.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Sphingosine‐1‐phosphate controls endothelial sphingolipid homeostasis via ORMDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Rac1 modulates sphingosine 1-phosphate-mediated activation of phosphoinositide 3-kinase/Akt signaling pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe ...: Ingenta Connect [ingentaconnect.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicine.umich.edu [medicine.umich.edu]
- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Structural Activity Relationship of SEW2871: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural determinants of S1P1 receptor agonism for the potent and selective modulator, SEW2871, and its analogs.
Introduction
SEW2871 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and immune regulation.[1] Its ability to modulate the immune system by sequestering lymphocytes in the lymph nodes has made it a valuable tool for studying autoimmune diseases and a lead compound for the development of novel immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of SEW2871, detailing the key chemical features that govern its potency and selectivity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of S1P1 receptor agonists.
Core Structure of SEW2871
SEW2871 is characterized by a central 1,2,4-oxadiazole ring linked to a substituted thiophene and a trifluoromethylphenyl group. The chemical name for SEW2871 is 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.[2]
Structure-Activity Relationship (SAR) Analysis
The SAR of SEW2871 and its analogs has been investigated to understand the molecular features essential for potent and selective S1P1 agonism. Key insights have been derived from studies on structurally related compounds where modifications to different parts of the molecule have been systematically evaluated.
A crucial study by Asano et al. (2012) explored analogs of a 1,2,4-oxadiazole derivative that shares significant structural similarity with SEW2871.[3] Their findings provide valuable quantitative data on how structural modifications impact S1P1 receptor agonism.
Quantitative SAR Data of SEW2871 Analogs
The following table summarizes the in vitro activity of key analogs, highlighting the impact of structural changes on their potency as S1P1 receptor agonists. The data is derived from a study on 1,3-thiazolyl thiophene and pyridine derivatives, which are close structural relatives of SEW2871.[3]
| Compound | R | X | Linker | hS1P1 EC50 (nM) |
| 3 | H | CH | 1,2,4-Oxadiazole | 2.5 |
| 24a | H | CH | 1,3-Thiazole | 6.8 |
| 24b | 4-F | CH | 1,3-Thiazole | 7.4 |
| 24c | 3-F | CH | 1,3-Thiazole | 3.4 |
| 24d | 2-F | CH | 1,3-Thiazole | 21 |
| 24e | 3-Cl | CH | 1,3-Thiazole | 4.8 |
| 24f | 3-Me | CH | 1,3-Thiazole | 11 |
| 24g | 3-CF3 | CH | 1,3-Thiazole | 10 |
| 25a | H | N | 1,3-Thiazole | 4.6 |
| 25b | 3-F | N | 1,3-Thiazole | 4.5 |
Data sourced from Asano et al., 2012.[3]
Key SAR Insights:
-
Heterocyclic Core: Replacement of the 1,2,4-oxadiazole ring in the lead compound 3 with a 1,3-thiazole ring (compound 24a ) resulted in a slight decrease in potency. This suggests that the oxadiazole moiety is a key contributor to the high affinity of SEW2871 for the S1P1 receptor.[3]
-
Substitution on the Phenyl Ring: Modifications to the terminal phenyl ring significantly influence activity. Introduction of a fluorine atom at the 3-position (compound 24c ) was found to be optimal for potency among the halogenated analogs.[3] In contrast, substitution at the 2-position (compound 24d ) led to a notable decrease in activity.[3]
-
Pyridine Analogs: Replacing the terminal phenyl ring with a pyridine ring (compounds 25a and 25b ) maintained potent S1P1 agonism, indicating that a nitrogen atom in the aromatic ring is well-tolerated.[3]
Signaling Pathways and Mechanism of Action
Upon binding to the S1P1 receptor, SEW2871 initiates a cascade of intracellular signaling events. This activation leads to the modulation of several key cellular processes.
SEW2871 binding to the S1P1 receptor leads to the activation of Gαi/o proteins.[1] This initiates downstream signaling cascades, including the activation of the ERK, Akt, and Rac pathways.[1] A key consequence of S1P1 agonism by SEW2871 is the internalization and subsequent recycling of the receptor, which effectively removes it from the cell surface.[1] This process is central to its mechanism of action in reducing circulating lymphocytes, as the S1P1 receptor is essential for lymphocyte egress from lymph nodes.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately assess the SAR of S1P1 agonists. The following sections outline the methodologies for key in vitro assays.
S1P1 Receptor-Ligand Binding Assay (Radioligand Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled S1P1 ligand (e.g., [³H]-S1P) and varying concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Protocol:
-
Membrane Preparation: Utilize membranes from cells expressing the S1P1 receptor.
-
Incubation: Incubate the membranes with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, in the presence of GDP and varying concentrations of the test compound.
-
Termination and Filtration: Stop the reaction and separate the G protein-bound [³⁵S]GTPγS from the free radiolabel by rapid filtration.
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.
Protocol:
-
Cell Culture: Use a cell line engineered to co-express the S1P1 receptor fused to an enzyme donor fragment and β-arrestin fused to an enzyme acceptor fragment (e.g., using β-galactosidase enzyme fragment complementation).
-
Compound Addition: Plate the cells in a microplate and add varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow for agonist-induced β-arrestin recruitment to the S1P1 receptor.
-
Substrate Addition: Add the substrate for the complemented enzyme.
-
Signal Detection: Measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to determine the EC50 value.
Conclusion
The structural activity relationship of SEW2871 and its analogs provides a clear framework for the rational design of novel S1P1 receptor agonists. The 1,2,4-oxadiazole core, coupled with specific substitutions on the terminal phenyl ring, is critical for high-potency agonism. The detailed experimental protocols provided in this guide offer a robust platform for the evaluation of new chemical entities targeting the S1P1 receptor. A thorough understanding of the SAR and the implementation of rigorous in vitro assays are paramount for the successful development of next-generation immunomodulatory drugs with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
SEW2871: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW2871 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and endothelial barrier function.[1][2] Its ability to modulate the immune system by sequestering lymphocytes in secondary lymphoid organs has made it a valuable tool in preclinical research for a variety of conditions, including autoimmune diseases, transplant rejection, and inflammatory disorders.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of SEW2871, including detailed experimental protocols and visualizations of its mechanism of action.
Pharmacokinetics
SEW2871 is orally active and exhibits dose-linear plasma concentrations in mice.[2][4] The primary route of administration in preclinical studies is oral gavage.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of SEW2871 in mice following a single oral dose.
| Parameter | Value (in Mice) | Method of Administration | Reference |
| Cmax | 2.0 µg/mL | 10 mg/kg, Oral Gavage | [4] |
| Tmax | 6 hours | 10 mg/kg, Oral Gavage | [4] |
| t1/2 | 7.1 hours | 10 mg/kg, Oral Gavage | [4] |
| Plasma Clearance | 30.7 mL/kg/h | 10 mg/kg, Oral Gavage | [4] |
| Vd | 313 mL/kg | 10 mg/kg, Oral Gavage | [4] |
Pharmacodynamics
The primary pharmacodynamic effect of SEW2871 is the dose-dependent reduction of circulating lymphocytes.[2] This is achieved through its agonist activity at the S1P1 receptor on lymphocytes, which internalizes the receptor and prevents their egress from lymph nodes.[2]
Mechanism of Action
SEW2871 binding to the S1P1 receptor initiates a cascade of intracellular signaling events. This includes the activation of several key downstream pathways:
-
ERK (Extracellular signal-regulated kinase): Involved in cell proliferation and differentiation.[2][5][6]
-
Akt (Protein kinase B): A central regulator of cell survival and metabolism.[2][7][8]
-
Rac: A small GTPase that plays a role in cell motility and cytoskeletal organization.[2]
-
STAT3 (Signal transducer and activator of transcription 3): A transcription factor involved in cell growth and apoptosis.[9]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by SEW2871 binding to the S1P1 receptor.
Caption: SEW2871 activates the S1P1 receptor, leading to lymphocyte sequestration.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed to evaluate the pharmacokinetics and pharmacodynamics of SEW2871.
In Vivo Oral Gavage Administration in Mice
This protocol describes the preparation and administration of SEW2871 to mice via oral gavage.
Materials:
-
SEW2871 powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 20
-
Sterile water
-
Animal gavage needles (20-22 gauge, 1.5-2 inch, ball-tipped)
-
1 mL syringes
Procedure:
-
Vehicle Preparation: Prepare a 50% Tween 20 solution by mixing equal volumes of Tween 20 and sterile water.
-
SEW2871 Solution Preparation: Dissolve SEW2871 powder in 100% DMSO to create a stock solution. For a final dosing solution, dilute the DMSO stock with the 50% Tween 20 solution to achieve the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the final concentration would be 4 mg/mL).[9]
-
Animal Handling: Acclimate mice to handling for several days prior to the experiment. Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gavage Administration:
-
Securely restrain the mouse by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the SEW2871 solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress post-administration.
-
Workflow for In Vivo Oral Gavage Experiment
Caption: A typical workflow for an in vivo oral gavage study with SEW2871.
Peripheral Blood Lymphocyte Counting by Flow Cytometry
This protocol details the procedure for quantifying lymphocyte populations in mouse peripheral blood following SEW2871 treatment.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., CD45-PerCP, CD3e-FITC, CD4-PE, CD8a-APC, B220-PE-Cy7)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood from mice via cardiac puncture or tail vein into EDTA-containing tubes.
-
Red Blood Cell Lysis: Add 100 µL of whole blood to a flow cytometry tube. Add 2 mL of 1X Red Blood Cell Lysis Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 2 mL of FACS buffer. Repeat the wash step.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the pre-titrated antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with 2 mL of FACS buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a calibrated flow cytometer.
-
Data Analysis: Gate on lymphocytes based on forward and side scatter properties, then identify lymphocyte subsets based on marker expression (e.g., T cells: CD45+CD3e+, B cells: CD45+B220+).
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol describes the detection of phosphorylated ERK and Akt in cell lysates after SEW2871 treatment.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of ERK and Akt.
In Vitro Endothelial Permeability Assay
This protocol outlines a method to assess the effect of SEW2871 on endothelial barrier function using a transwell system.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
FITC-Dextran (or other fluorescent tracer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical side of the transwell inserts and culture until a confluent monolayer is formed (typically 2-4 days).
-
Treatment: Pre-treat the endothelial monolayers with desired concentrations of SEW2871 for a specified time.
-
Permeability Measurement: Add a permeability-inducing agent (e.g., thrombin or VEGF) if required, followed by the addition of FITC-Dextran to the apical chamber.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes to 24 hours) at 37°C.
-
Sample Collection and Measurement: Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader. An increase in fluorescence in the basolateral chamber indicates increased permeability.
Conclusion
SEW2871 is a valuable research tool for investigating the roles of the S1P1 receptor in various physiological and pathological processes. Its well-characterized pharmacokinetic and pharmacodynamic profiles, coupled with established experimental protocols, enable robust and reproducible in vitro and in vivo studies. This guide provides a comprehensive resource for researchers utilizing SEW2871, facilitating experimental design and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiomyocyte S1P1 Receptor–mediated Extracellular Signal–related Kinase Signaling and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SEW2871 for in vivo Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SEW2871, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, for the study and treatment of experimental colitis in mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of S1P1 agonists in inflammatory bowel disease (IBD).
Introduction
SEW2871 is a potent and selective agonist of the S1P1 receptor. Its mechanism of action in the context of colitis involves the modulation of lymphocyte trafficking and enhancement of the intestinal epithelial barrier. By activating S1P1, SEW2871 is reported to reduce the infiltration of pathogenic T cells into the colon, suppress the production of pro-inflammatory cytokines, and improve intestinal barrier integrity, thereby ameliorating the clinical and pathological signs of colitis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of SEW2871 in a mouse model of colitis.
| Parameter | Details | Reference |
| Mouse Model | Interleukin-10 gene-deficient (IL-10-/-) mice | [1][2] |
| Dosage | 20 mg/kg/day | [1][2] |
| Administration Route | Oral gavage | [1][2] |
| Vehicle | Dimethyl sulfoxide (DMSO) and Tween 20 | [1] |
| Treatment Duration | 2 weeks | [1][3][2] |
| Reported Efficacy | Amelioration of established colitis, reduction of serum amyloid A, decreased colon myeloperoxidase (MPO) concentration, depletion of peripheral CD4+ T cells, reduction in the homing of T cells to the colon lamina propria, suppression of Th1 and Th17 cytokines (TNF-α, IFN-γ, IL-1β, IL-17A), and reduction of p-STAT3 expression. | [1][4] |
Note: To date, published studies on the use of SEW2871 for colitis have predominantly utilized the IL-10-/- mouse model. There is a lack of available data on the effective dosage of SEW2871 in other chemically-induced colitis models such as dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS) in mice.
Signaling Pathway and Mechanism of Action
SEW2871 exerts its therapeutic effects in colitis primarily through the activation of the S1P1 receptor on lymphocytes and potentially on intestinal epithelial cells. The binding of SEW2871 to S1P1 initiates a cascade of intracellular signaling events that collectively contribute to the attenuation of intestinal inflammation.
Caption: SEW2871 signaling pathway in colitis.
Experimental Protocols
IL-10 Deficient (IL-10-/-) Mouse Model of Chronic Colitis
The IL-10-/- mouse model spontaneously develops chronic enterocolitis, which shares histopathological features with human Crohn's disease. The onset and severity of colitis can vary depending on the mouse strain and environmental factors.
Materials:
-
IL-10-/- mice (on a C57BL/6 or BALB/c background)
-
Standard rodent chow and water
-
Animal housing with appropriate environmental controls
Protocol:
-
House IL-10-/- mice under specific pathogen-free (SPF) conditions.
-
Monitor mice weekly for clinical signs of colitis, including weight loss, hunched posture, piloerection, and diarrhea/loose stools.
-
Colitis typically develops between 4 and 12 weeks of age. The development of colitis can be accelerated or synchronized by the administration of non-steroidal anti-inflammatory drugs (e.g., piroxicam) in the chow, but this is not always necessary.
-
At the study endpoint, collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine profiling.
Preparation and Administration of SEW2871
Materials:
-
SEW2871 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Tween 20
-
Distilled water or saline
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve SEW2871 in 100% DMSO to create a stock solution.[1]
-
For administration, dilute the stock solution with 50% Tween 20.[1] The final concentration should be calculated based on the average weight of the mice and the desired dosing volume (typically 100-200 µL).
-
Vortex the solution thoroughly to ensure it is homogenous. Prepare fresh daily.
-
-
Administration:
-
Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer the SEW2871 solution (20 mg/kg) once daily via oral gavage.
-
The control group should receive an equal volume of the vehicle (DMSO and Tween 20 in distilled water).[1]
-
Continue treatment for the duration of the study (e.g., 2 weeks).[1]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SEW2871 in the IL-10-/- mouse model of colitis.
Caption: Experimental workflow for SEW2871 in colitis.
Conclusion
SEW2871 has demonstrated significant therapeutic efficacy in the IL-10-/- mouse model of chronic colitis at a dose of 20 mg/kg/day administered orally. Its mechanism of action, centered on S1P1 agonism, presents a promising avenue for the development of novel IBD therapies. Further research is warranted to explore the efficacy of SEW2871 in other preclinical models of colitis to broaden its translational potential. Researchers should adhere to detailed experimental protocols to ensure the reproducibility and validity of their findings.
References
- 1. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEW2871 protects from experimental colitis through reduced epithelial cell apoptosis and improved barrier function in interleukin-10 gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SEW2871 Administration in a Rat Model of Alzheimer's Disease
These application notes provide a detailed protocol for the administration of SEW2871, a selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist, in a rat model of Alzheimer's disease (AD). The provided methodologies are based on established research to ensure reproducibility and accuracy for researchers in neuroscience and drug development.
Overview
SEW2871 has been investigated for its neuroprotective effects in a rat model of Alzheimer's disease induced by intrahippocampal injection of amyloid-beta (Aβ) 1-42.[1][2][3][4][5] Chronic administration of SEW2871 has been shown to ameliorate cognitive deficits, reduce neuronal loss, and modulate key signaling pathways associated with AD pathology.[1][2][3][4][5]
Materials and Reagents
-
SEW2871: (Cayman Chemical or equivalent)
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Aβ1-42 peptide: (AnaSpec or equivalent)
-
Sterile 0.9% Saline
-
Anesthetic: Chloral hydrate or other appropriate anesthetic
-
Surgical equipment: Stereotaxic instrument, Hamilton syringe
-
General laboratory equipment: Vortex mixer, centrifuge, etc.
Experimental Protocols
Animal Model
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.[6]
Alzheimer's Disease Model Induction
A widely used method for inducing an Alzheimer's-like pathology in rats involves the direct injection of Aβ1-42 into the hippocampus.[1][3][5]
-
Aβ1-42 Preparation: Reconstitute lyophilized Aβ1-42 peptide in sterile 0.9% saline to a final concentration of 1 µg/µL. Incubate at 37°C for 7 days to induce fibril formation.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral hydrate, 400 mg/kg, intraperitoneally).[5]
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic instrument.
-
Intrahippocampal Injection: Bilaterally inject 2 µL of the prepared Aβ1-42 solution (2 µg total) into the hippocampus at the following coordinates: AP: -3.8 mm, L: ±2.2 mm, V: -2.8 mm from bregma.[5] Control animals should receive an injection of the vehicle (sterile saline).
SEW2871 Administration Protocol
-
Preparation of SEW2871 Solution: Dissolve SEW2871 in DMSO to a stock concentration. Further dilute with sterile saline to the final desired concentration for injection. A final DMSO concentration of less than 1% is recommended.
-
Dosage and Administration: Administer SEW2871 at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection .[1]
-
Treatment Schedule: Begin daily administration of SEW2871 one day after the stereotaxic surgery and continue for a period of two weeks .[1][3][4][5] The control group should receive daily i.p. injections of the vehicle.
Key Experiments and Methodologies
Cognitive Assessment: Morris Water Maze
The Morris Water Maze is a standard behavioral test to assess spatial learning and memory.
-
Apparatus: A circular pool (1.8 m diameter) filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: For 4 consecutive days, allow each rat four trials to find the hidden platform from different starting positions. Guide the rat to the platform if it fails to find it within 60 seconds.
-
Probe Trial: On the 5th day, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latency, distance traveled to the platform, and time spent in the target quadrant.
Biochemical Analysis: Western Blotting
Western blotting is used to quantify the expression levels of specific proteins in hippocampal tissue.
-
Tissue Preparation: Euthanize the rats and dissect the hippocampi. Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., S1PR1, S1PR2, S1PR3, cleaved caspase-3). Follow this with incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the results to a loading control (e.g., β-actin).
Histological Analysis: Nissl Staining
Nissl staining is used to assess neuronal survival and morphology in the hippocampus.
-
Tissue Processing: Perfuse the rats with 4% paraformaldehyde, dissect the brains, and post-fix them. Cryoprotect the brains in sucrose solutions and then section them on a cryostat.
-
Staining: Mount the brain sections on slides and stain with a Nissl stain (e.g., cresyl violet).
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Count the number of viable neurons in specific hippocampal regions (e.g., CA1).
Quantitative Data Summary
The following table summarizes the quantitative outcomes from a study employing the described protocol.
| Parameter | Control Group | Aβ1-42 Group | Aβ1-42 + SEW2871 Group | Statistical Significance (Aβ vs Aβ+SEW2871) |
| Morris Water Maze (Escape Latency, Day 4) | Lower | Higher | Lower than Aβ group | p < 0.05 |
| Morris Water Maze (Time in Target Quadrant) | Higher | Lower | Higher than Aβ group | p < 0.05 |
| S1PR1 Protein Expression (relative to control) | 100% | Decreased | Increased compared to Aβ group | p < 0.01 |
| S1PR2 Protein Expression (relative to control) | 100% | Increased | No significant change from Aβ group | Not Significant |
| Cleaved Caspase-3 Expression (relative to control) | 100% | Increased | Decreased compared to Aβ group | p < 0.05 |
| Neuronal Survival in CA1 (as % of control) | 100% | Decreased | Increased compared to Aβ group | p < 0.05 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SEW2871 administration in a rat AD model.
SEW2871 Signaling Pathway in Neuroprotection
References
- 1. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. An experimental rat model of sporadic Alzheimer's disease and rescue of cognitive impairment with a neurotrophic peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SEW2871 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SEW2871, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in a variety of in vitro cell culture applications. Detailed protocols for key experiments are provided to ensure reproducible and accurate results.
Introduction to SEW2871
SEW2871 is a small molecule agonist that selectively activates the S1P1 receptor, a G protein-coupled receptor involved in regulating numerous cellular processes.[1][2][3] Its selectivity makes it a valuable tool for investigating S1P1-mediated signaling pathways and their roles in cell migration, proliferation, survival, and endothelial barrier function. SEW2871 is cell-permeable and has been demonstrated to be active in a variety of in vitro cell-based assays.[2][3]
Mechanism of Action
Upon binding to the S1P1 receptor, SEW2871 initiates a signaling cascade that involves the activation of several downstream pathways, including the extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and Rac signaling pathways.[1][4][5] This activation can lead to various cellular responses depending on the cell type and context.
Caption: SEW2871 signaling pathway.
Quantitative Data Summary
The following tables summarize the effective concentrations of SEW2871 in various in vitro assays.
Table 1: Potency of SEW2871
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 13 nM | S1P1 Receptor Activation | [2][3] |
| EC50 | 13.8 nM | S1P1 Receptor Activation | [1][4][5] |
| EC50 | 32 nM | S1P1 Receptor Binding | [6] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Type | Concentration Range | Observed Effect | Reference |
| Cell Migration | LX-2 (human hepatic stellate cells) | Not specified | Increased cell migration | [1] |
| Endothelial Barrier Function | Human Umbilical Vein Endothelial Cells (HUVEC) | 5 µM | Inhibition of endothelial gap formation | [7] |
| Signaling Pathway Activation (Akt) | H9C2 cells | 10 µM | Transient activation of Akt | |
| Cytotoxicity Assay | K562 tumor cells, Dendritic cells | IC50 of 6.2 x 10⁻¹¹ M (reversing S1P effect) | Reversal of S1P-mediated inhibition of NK cell lysis | [8] |
Experimental Protocols
Preparation of SEW2871 Stock and Working Solutions
A critical first step for reproducible results is the correct preparation of SEW2871 solutions.
Materials:
-
SEW2871 powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Dissolve SEW2871 powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 20 mM).[2][3]
-
For example, to prepare a 10 mM stock solution of SEW2871 (M.Wt: 440.36), dissolve 4.4 mg of SEW2871 in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed sterile cell culture medium to the desired final concentration.
-
It is crucial to ensure that the final concentration of the solvent (DMSO or ethanol) in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control with the same final concentration of the solvent in the cell culture medium.
-
Caption: Workflow for SEW2871 solution preparation.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol describes a method to assess the effect of SEW2871 on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cells of interest (e.g., LX-2)
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., serum or specific growth factor)
-
SEW2871 working solutions
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 4-24 hours.
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of SEW2871 or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Fixation and Staining:
-
After incubation, remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution for 10-15 minutes.
-
Stain the fixed cells with a staining solution for 10-20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Western Blotting for Signaling Pathway Activation
This protocol details the analysis of ERK and Akt pathway activation by SEW2871.
Materials:
-
Cells of interest
-
SEW2871 working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-24 hours. Treat the cells with various concentrations of SEW2871 or vehicle control for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Troubleshooting
-
Low or no cellular response:
-
Verify the activity of the SEW2871 compound.
-
Ensure the cells express the S1P1 receptor.
-
Optimize the concentration and incubation time.
-
-
High background in Western blots:
-
Optimize antibody concentrations and washing steps.
-
Ensure the blocking step is sufficient.
-
-
Cell death observed:
-
Test a lower concentration range of SEW2871.
-
Reduce the concentration of the solvent in the final working solution.
-
Perform a cytotoxicity assay to determine the toxic concentration range for the specific cell line.
-
Safety Precautions
-
Handle SEW2871 in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific cell types and experimental setups.
References
- 1. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiologics.net [cellbiologics.net]
- 4. Endothelial paracellular permeability assay [protocols.io]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720 and SEW2871 reverse the inhibitory effect of S1P on natural killer cell mediated lysis of K562 tumor cells and dendritic cells but not on cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SE a-vis selective S1P1 receptor agonist, in drug discovery and development.
Abstract
SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, endothelial barrier function, and cellular proliferation.[1][2] Due to its selective action, SEW2871 is a valuable tool for investigating the physiological and pathological roles of S1P1 signaling. These application notes provide detailed protocols for the preparation of SEW2871 stock solutions using dimethyl sulfoxide (DMSO), along with essential data on its chemical properties and biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of SEW2871 is presented in the table below. This information is critical for accurate preparation of stock solutions and for experimental design.
| Property | Value | Reference |
| Molecular Weight | 440.36 g/mol | [2][3] |
| Formula | C₂₀H₁₀F₆N₂OS | [2][3] |
| CAS Number | 256414-75-2 | [1] |
| Appearance | Crystalline solid | [4][5] |
| Purity | ≥98% | |
| Solubility in DMSO | 1 mg/mL to 100 mg/mL (ultrasonication may be required) | [1][3][6] |
| Storage of Solid | Store at room temperature or -20°C | [3] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 1 year | [1][3] |
Biological Activity
SEW2871 is a highly selective agonist for the S1P1 receptor, with a reported EC₅₀ of approximately 13 nM.[1][2] It shows little to no activity at other S1P receptor subtypes (S1P₂, S1P₃, S1P₄, and S1P₅) at concentrations up to 10 µM.[2] Activation of S1P1 by SEW2871 has been shown to stimulate downstream signaling pathways, including the ERK, Akt, and Rac pathways.[1][3] This selective activation makes SEW2871 a powerful tool for studying S1P1-mediated processes, such as immune modulation and vascular integrity.[6]
Experimental Protocols
Preparation of a 10 mM SEW2871 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of SEW2871 in DMSO. It is crucial to use anhydrous DMSO to ensure optimal solubility.
Materials:
-
SEW2871 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of SEW2871:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 440.36 g/mol x 1000 mg/g = 4.4036 mg
-
-
-
Weigh SEW2871:
-
Carefully weigh out approximately 4.4 mg of SEW2871 powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the SEW2871 powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Note on DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can affect the solubility of compounds.[1][3] It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO or to use DMSO from a bottle that has been properly stored to minimize water absorption.
Visualizations
Signaling Pathway of SEW2871
Caption: SEW2871 selectively binds to and activates the S1P1 receptor.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing SEW2871 stock solution in DMSO.
References
Application Notes and Protocols: SEW2871 Administration via Intraperitoneal Injection vs. Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] As a key regulator of lymphocyte trafficking and endothelial barrier function, S1P1 is a significant target in the research of autoimmune diseases, neurodegenerative disorders, and inflammatory conditions.[2][3] The choice of administration route for SEW2871 in preclinical studies is critical and can significantly impact its pharmacokinetic and pharmacodynamic profile. This document provides a comparative overview of intraperitoneal (IP) injection and oral gavage for the administration of SEW2871, along with detailed experimental protocols and a summary of available data.
Signaling Pathway of SEW2871
SEW2871 selectively binds to and activates the S1P1 receptor, a G protein-coupled receptor. This activation initiates a cascade of downstream signaling events, primarily through Gαi. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)-Akt pathway, the Ras-Raf-MEK-ERK (MAPK) pathway, and the Rac pathway. These pathways are integral to cell survival, proliferation, and migration. In the context of the immune system, S1P1 activation on lymphocytes prevents their egress from secondary lymphoid organs, leading to a reduction in circulating lymphocytes.
Comparative Analysis of Administration Routes
While no single study directly compares the pharmacokinetics and pharmacodynamics of SEW2871 administered via intraperitoneal injection versus oral gavage, a comparative analysis can be synthesized from available literature.
Pharmacokinetics
Table 1: Pharmacokinetic Parameters of SEW2871 via Oral Gavage in Mice
| Parameter | Value | Animal Model | Dosage | Source |
|---|---|---|---|---|
| Cmax | 2.0 µg/mL | Mouse | 10 mg/kg | [4] |
| Tmax | 6 hours | Mouse | 10 mg/kg | [4] |
| t1/2 | 7.1 hours | Mouse | 10 mg/kg | [4] |
| Plasma Clearance | 30.7 mL/kg/h | Mouse | 10 mg/kg | [4] |
| Volume of Distribution (Vd) | 313 mL/kg | Mouse | 10 mg/kg | [4] |
Note: The table above presents data from a single study and may vary based on experimental conditions.
Pharmacodynamics and Efficacy
Both administration routes have been shown to be effective in various preclinical models. The choice of route often depends on the experimental design, desired onset of action, and the specific disease model.
Table 2: Summary of SEW2871 Efficacy in Preclinical Models by Administration Route
| Disease Model | Administration Route | Dosage | Key Findings | Animal Model | Source |
|---|---|---|---|---|---|
| Experimental Colitis | Oral Gavage | 20 mg/kg/day for 2 weeks | Ameliorated colitis, reduced inflammatory markers (SAA, MPO), and decreased T-cell infiltration. | IL-10 deficient mice | [5][6] |
| Alzheimer's Disease | Intraperitoneal Injection | 0.5 mg/kg/day for 2 weeks | Improved spatial memory and reduced hippocampal neuronal loss. | Rat | [7] |
| Cerebral Hypoperfusion | Intraperitoneal Injection | 5 mg/kg/day for 7 days | Promoted cerebral blood flow recovery and reduced infarct volume. | Mouse | [2] |
| Sepsis | Intraperitoneal Injection | 10 mg/kg | Decreased serum BUN and creatinine levels. | Mouse | [8] |
| Neuropathic Pain | Intraperitoneal Injection | 20 mg/kg | Did not attenuate the development of mechano-allodynia. | Mouse | |
| Cholestasis | Intraperitoneal Injection | Not specified | Ameliorated dysregulation of bile acid homeostasis. | Mouse | [9] |
Note: The data in this table is compiled from different studies with varying experimental conditions. A direct comparison of efficacy between the two routes from a single study is not available.
Experimental Protocols
The following are generalized protocols for the administration of SEW2871 via oral gavage and intraperitoneal injection based on methods reported in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: SEW2871 Administration via Oral Gavage
This protocol is based on a study investigating the effects of SEW2871 on experimental colitis in mice.[5][6]
Materials:
-
SEW2871
-
Dimethyl sulfoxide (DMSO)
-
Tween 20
-
Distilled water or saline
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve SEW2871 in 100% DMSO to create a stock solution.
-
For a final dosing solution, dilute the stock solution with 50% Tween 20. The final concentration should be calculated based on the desired dosage (e.g., 20 mg/kg) and the average weight of the animals.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
-
Gavage Administration:
-
Measure the distance from the animal's nose to the tip of the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Attach the gavage needle to a syringe containing the prepared SEW2871 solution.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution.
-
Carefully withdraw the needle.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following administration.
-
Protocol 2: SEW2871 Administration via Intraperitoneal Injection
This protocol is a generalized procedure based on methodologies from studies on sepsis and Alzheimer's disease.[7][8]
Materials:
-
SEW2871
-
Dimethylformamide (DMF) or DMSO
-
Bovine serum albumin (BSA) in phosphate-buffered saline (PBS) or saline
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of SEW2871 in DMF or DMSO.
-
Just before use, dilute the stock solution to the desired final concentration in a suitable vehicle, such as 3% fatty acid-free BSA in PBS. The final injection volume should be appropriate for the size of the animal (e.g., 2 µL/g body weight).
-
-
Animal Handling:
-
Properly restrain the animal, exposing the lower abdominal quadrants.
-
-
Intraperitoneal Injection:
-
Tilt the animal slightly with the head downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe.
-
Inject the SEW2871 solution.
-
Withdraw the needle.
-
-
Monitoring:
-
Monitor the animal for any signs of discomfort, irritation, or adverse effects post-injection.
-
Experimental Workflow for Comparative Studies
For researchers aiming to directly compare the two administration routes, a well-designed experimental workflow is crucial.
Conclusion
Both intraperitoneal injection and oral gavage are viable and effective routes for the administration of SEW2871 in preclinical research. The choice between them should be guided by the specific aims of the study. Oral gavage is a clinically relevant route that provides valuable pharmacokinetic data, as demonstrated in the literature.[4] Intraperitoneal injection offers a method for rapid systemic delivery, potentially bypassing first-pass metabolism, which may be advantageous in certain acute models. Given the lack of direct comparative studies, researchers should carefully consider the implications of the chosen administration route on the interpretation of their findings. Future studies directly comparing the pharmacokinetic and pharmacodynamic profiles of SEW2871 administered by these two routes would be highly beneficial to the research community.
References
- 1. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor-1 Selective Agonist Enhances Collateral Growth and Protects against Subsequent Stroke | PLOS One [journals.plos.org]
- 3. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Targeting of Sphingosine-1-Phosphate Receptor 1 Improves the Renal Microcirculation during Sepsis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate receptor-1 specific agonist SEW2871 ameliorates ANIT-induced dysregulation of bile acid homeostasis in mice plasma and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SEW2871 for Chronic Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SEW2871, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in preclinical studies of chronic inflammation. SEW2871 has demonstrated efficacy in various models of chronic inflammatory diseases by modulating immune cell trafficking and suppressing pro-inflammatory signaling pathways.
Mechanism of Action
SEW2871 is a potent and selective agonist for the S1P1 receptor.[1] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), SEW2871 does not require phosphorylation for its activity.[2] The binding of SEW2871 to S1P1 on lymphocytes, particularly T cells, leads to the internalization of the receptor. This process traps lymphocytes in secondary lymphoid organs, preventing their egress into the bloodstream and subsequent infiltration into inflamed tissues.[2][3] This reduction in peripheral lymphocyte counts is a key mechanism of its anti-inflammatory action.[1][3]
Furthermore, SEW2871 has been shown to suppress the production of pro-inflammatory cytokines associated with Th1 and Th17 cells, including TNF-α, IFN-γ, IL-1β, and IL-17A.[2][4] The therapeutic effects of SEW2871 are also linked to the inhibition of the STAT3 signaling pathway, a critical regulator of inflammatory responses.[2][4] SEW2871 has also been shown to activate ERK, Akt, and Rac signaling pathways.[1]
Data Presentation: SEW2871 Treatment Schedules in Chronic Inflammation Models
| Inflammatory Model | Animal Species/Strain | SEW2871 Dosage & Route | Treatment Duration | Key Findings | Reference |
| Experimental Colitis | Interleukin-10 deficient (IL-10-/-) mice | 20 mg/kg/day, oral gavage | 2 weeks | Ameliorated colitis, reduced serum amyloid A and colon MPO, depleted peripheral CD4+ T cells, and suppressed Th1/Th17 cytokines and p-STAT-3. | [1][2][4] |
| Diabetic Nephropathy | Rag-1 deficient mice | 1 mg/kg/day, intraperitoneal (Mon-Fri) | 6 weeks | Reduced urinary albumin excretion, independent of lymphocytes. | [5] |
| LPS-Induced Lung Injury | C57BL/6 mice | < 0.3 mg/kg, intravenous or intratracheal | Single dose | Attenuated lung inflammation and permeability. | [6] |
| Alzheimer's Disease Model (Aβ-induced) | Rat | 0.5 mg/kg/day, intraperitoneal | 2 weeks | Inhibited spatial memory impairment and hippocampal neuronal loss. | [1] |
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
- 4. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic sphingosine 1-phosphate 1 receptor activation attenuates early-stage diabetic nephropathy independent of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SEW2871 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SEW2871, a selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist, to model and study neuropathic pain mechanisms in a research setting. The following protocols and data are intended for professionals in neuroscience, pharmacology, and drug development.
Introduction
Neuropathic pain is a chronic condition resulting from damage or dysfunction of the nervous system. A growing body of evidence implicates the sphingolipid signaling pathway, particularly the S1P/S1PR1 axis, in the pathogenesis of neuropathic pain.[1] SEW2871, as a selective S1PR1 agonist, serves as a valuable pharmacological tool to investigate the downstream consequences of S1PR1 activation in the central nervous system, thereby mimicking certain aspects of neuropathic pain. Intrathecal administration of SEW2871 in rodents has been shown to induce mechanical allodynia, a key symptom of neuropathic pain, by activating astrocytes and triggering a neuroinflammatory cascade.[2][3][4][5][6]
Mechanism of Action
SEW2871 selectively binds to and activates S1PR1, which is highly expressed on astrocytes in the central nervous system.[3] This activation initiates a signaling cascade that leads to the assembly and activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[2][4][7] The activated NLRP3 inflammasome then promotes the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β.[2][8] The release of IL-1β in the dorsal horn of the spinal cord enhances neuronal excitability and contributes to the development of pain hypersensitivity.[2][5][9][10] This signaling pathway also involves the activation of p38 MAPK and NF-κB.[1][2]
Signaling Pathway Diagram
Caption: SEW2871-induced S1PR1 signaling cascade in astrocytes leading to neuroinflammation and pain.
Quantitative Data Summary
The following tables summarize quantitative data extracted from various studies on the effects of SEW2871 in rodent models.
Table 1: In Vivo Administration of SEW2871 and Behavioral Outcomes
| Animal Model | Route of Administration | Dose of SEW2871 | Observed Behavioral Effect | Peak Effect Time | Reference |
| Rat | Intrathecal (i.t.) | 2 nmol | Induction of mechanical allodynia | 2 hours | [2] |
| Mouse | Intrathecal (i.t.) | 2 nmol | Induction of mechanical allodynia | 2 hours | [8] |
| Rat | Intraperitoneal (i.p.) | 20 mg/kg | Did not attenuate CCI-induced mechanical allodynia | - | [3][11] |
| Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Did not attenuate CCI-induced mechanical allodynia | - | [3][11] |
| Rat | Intra-dentate gyrus | 0.7 mg/kg/day (14 days) | No alteration of basal thermal nociception | - | [7][12] |
Table 2: Molecular Changes Following Intrathecal SEW2871 Administration in Rats (2 nmol)
| Molecule | Change | Time Point | Reference |
| Phosphorylated NFκB p65 | Significantly Increased | 2 hours | [2] |
| Phosphorylated p38 | Significantly Increased | 2 hours | [2] |
| Mature IL-1β (p17) | Significantly Increased | 2 hours | [2] |
| NLRP3 | Significantly Increased | 2 hours | [2] |
| Cleaved Caspase-1 (p20) | Significantly Increased | 2 hours | [2] |
| Adenosine Kinase (ADK) | Increased expression in astrocytes | - | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving SEW2871 in a neuropathic pain model.
I. In Vivo Animal Model: SEW2871-Induced Mechanical Allodynia
This protocol describes the induction of mechanical allodynia in rodents via intrathecal administration of SEW2871.
Materials:
-
SEW2871 (Cayman Chemical or equivalent)
-
Vehicle (e.g., 2% DMSO in sterile saline)
-
Sprague-Dawley rats or C57BL/6 mice
-
Intrathecal catheters (for chronic administration) or Hamilton syringes for acute injection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing and experimental conditions for at least 3-5 days prior to any procedures.
-
Drug Preparation: Dissolve SEW2871 in the vehicle to the desired concentration (e.g., for a 2 nmol dose in a 10 µL injection volume, the concentration would be 0.2 nmol/µL).
-
Intrathecal Injection:
-
Anesthetize the animal using isoflurane.
-
For acute injection, perform a lumbar puncture between the L5 and L6 vertebrae.
-
Slowly inject 10 µL of the SEW2871 solution or vehicle.
-
For chronic studies, surgically implant an intrathecal catheter prior to the experiment.
-
-
Post-Injection Monitoring: Allow the animals to recover from anesthesia in a clean, warm cage. Monitor for any signs of distress.
II. Behavioral Testing: Von Frey Test for Mechanical Allodynia
This protocol outlines the assessment of mechanical sensitivity using von Frey filaments.
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the animals in the testing chambers on the elevated mesh platform and allow them to acclimatize for at least 30-60 minutes before testing.
-
Baseline Measurement: Before SEW2871 administration, establish a baseline paw withdrawal threshold (PWT) for each animal.
-
Filament Application:
-
Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Threshold Determination (Up-Down Method):
-
Start with a filament in the middle of the force range.
-
If there is a positive response, use the next lighter filament.
-
If there is no response, use the next heavier filament.
-
The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
-
-
Post-SEW2871 Measurement: Assess the PWT at various time points after SEW2871 injection (e.g., 30, 60, 120, and 240 minutes) to determine the peak of mechanical allodynia.
III. Molecular Analysis: Western Blot for Inflammatory Markers
This protocol details the detection of key inflammatory proteins in spinal cord tissue.
Materials:
-
Spinal cord tissue (dorsal horn)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-IL-1β, anti-p-p38, anti-p-NFκB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Tissue Collection: At the desired time point after SEW2871 injection, euthanize the animals and dissect the lumbar spinal cord. Isolate the dorsal horn.
-
Protein Extraction: Homogenize the tissue in RIPA buffer, incubate on ice, and then centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of SEW2871 in a neuropathic pain model.
Logical Relationship Diagram
Caption: The logical relationship between SEW2871 administration and its implications for neuropathic pain research.
Conclusion
SEW2871 is a critical tool for elucidating the role of the S1P/S1PR1 signaling pathway in neuropathic pain. The protocols and data presented here provide a framework for researchers to utilize SEW2871 to induce a neuropathic pain-like state in rodents and to investigate the underlying cellular and molecular mechanisms. This model is particularly valuable for screening and validating potential therapeutic agents that target the S1PR1 pathway for the treatment of chronic pain.
References
- 1. Negative regulation of Nod‐like receptor protein 3 inflammasome activation by T cell Ig mucin‐3 protects against peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of sphingolipid metabolism contributes to bortezomib-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of sphingosine-1-phosphate receptor 1 in the spinal cord produces mechano-hypersensitivity through the activation of inflammasome and IL-1β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Sphingosine-1-Phosphate Receptor 1 in the Spinal Cord Produces Mechanohypersensitivity Through the Activation of Inflammasome and IL-1β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dysfunctional S1P/S1PR1 signaling in the dentate gyrus drives vulnerability of chronic pain-related memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Adenosine Kinase in Sphingosine-1-Phosphate Receptor 1-Induced Mechano-Hypersensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Dysfunctional S1P/S1PR1 signaling in the dentate gyrus drives vulnerability of chronic pain-related memory impairment [elifesciences.org]
Application Notes and Protocols for Studying Cancer Cell Migration Using SEW2871
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. A critical step in metastasis is cancer cell migration, making it a key target for therapeutic intervention. SEW2871, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), has emerged as a valuable pharmacological tool to investigate the signaling pathways governing cancer cell migration.[1] S1P1 is a G protein-coupled receptor that, upon activation, initiates a cascade of intracellular events influencing cell motility.[1][2] These application notes provide detailed protocols for utilizing SEW2871 in two standard in vitro cell migration assays: the Transwell (or Boyden chamber) assay and the Wound Healing (or Scratch) assay. Additionally, we present a summary of the key signaling pathways involved and quantitative data from relevant studies.
Mechanism of Action
SEW2871 is a selective agonist for the S1P1 receptor, with an EC50 of 13.8 nM.[1] Upon binding to S1P1, which is coupled to the Gi protein, SEW2871 activates several downstream signaling pathways implicated in cell migration, including the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK), and Rac GTPase pathways.[1][3][4] The activation of these pathways converges on the regulation of the actin cytoskeleton, leading to the formation of migratory protrusions such as lamellipodia and filopodia, which are essential for cell movement.[5][6] The precise effect of SEW2871 on cancer cell migration can be context-dependent, with studies showing both pro-migratory and inhibitory effects depending on the cancer cell type and the specific S1P receptor expression profile.[2][7]
Data Presentation
The following table summarizes the effects of SEW2871 on cancer cell migration as reported in the literature. Due to the variability in experimental setups, direct quantitative comparison is challenging. Researchers are encouraged to determine the optimal conditions for their specific cell lines and experimental questions.
| Cancer Type | Cell Line | Assay Type | SEW2871 Concentration | Observed Effect on Migration | Reference |
| Gastric Cancer | Myeloid-Derived Suppressor Cells (MDSCs) | Transwell | Not specified | Promoted migration | [7] |
| Glioblastoma | LN18 | Transwell | Not specified | S1P (endogenous ligand) stimulated migration, which was blocked by S1P1 inhibition. | [8][9] |
| Wilms Tumor | WiT49 | Transwell | Not specified | S1P1 activation (by S1P) acted as a pro-migratory modulator. |
Note: This table is intended as a guide. Optimal concentrations and effects should be determined empirically for each cancer cell line.
Experimental Protocols
Transwell Migration Assay
The Transwell assay, or Boyden chamber assay, is a widely used method to assess the chemotactic response of cancer cells to a stimulant, such as SEW2871.
Materials:
-
Cancer cells of interest (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells)
-
SEW2871 (Cayman Chemical or equivalent)
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by replacing the complete medium with a serum-free medium. This minimizes the influence of serum-derived growth factors.
-
On the day of the experiment, detach the cells using trypsin-EDTA, neutralize the trypsin, and resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add 600 µL of serum-free medium containing the desired concentration of SEW2871. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10% fetal bovine serum).
-
Carefully add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 4-24 hours). Incubation time should be optimized to allow for migration without significant cell proliferation.
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the upper chamber to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each experimental condition. The results can be expressed as the percentage of migrated cells compared to the control.
-
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration.
Materials:
-
Cancer cells of interest (e.g., A549 lung cancer cells)
-
SEW2871
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Serum-free or low-serum cell culture medium
-
Complete cell culture medium
-
PBS
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed the cancer cells into the wells of a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have reached ~90-100% confluency, gently create a straight "scratch" or "wound" through the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with a serum-free or low-serum medium containing the desired concentration of SEW2871 or the vehicle control. Using a low-serum medium helps to minimize cell proliferation, which could otherwise confound the results.
-
-
Imaging and Analysis:
-
Immediately after creating the wound and adding the treatment (time 0), capture images of the wound in each well using a microscope. It is important to mark the location of the images to ensure the same field of view is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the wounds at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
The rate of wound closure can be quantified by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ). The results can be expressed as the percentage of wound closure over time.
-
Signaling Pathways and Visualizations
SEW2871-induced cell migration is primarily mediated through the S1P1 receptor and the subsequent activation of downstream signaling cascades. The following diagrams illustrate the key pathways involved.
Caption: SEW2871 activates the S1P1 receptor, leading to the activation of Gi-protein coupled signaling pathways, including PI3K/Akt, ERK, and Rac1, which converge to regulate the actin cytoskeleton and promote cell migration.
Caption: Workflow for Transwell and Wound Healing assays to study the effect of SEW2871 on cancer cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of cancer cell migration and invasion by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snail promotes cell migration through PI3K/AKT-dependent Rac1 activation as well as PI3K/AKT-independent pathways during prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective sphingosine-1-phosphate receptor 1 agonist SEW-2871 aggravates gastric cancer by recruiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of S1P metabolizing enzymes and receptors correlate with survival time and regulate cell migration in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SEW2871 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune regulation.[1] Activation of S1P1 by SEW2871 leads to the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes and mitigating inflammatory responses.[1] This mechanism of action makes SEW2871 a compelling candidate for the treatment of autoimmune diseases and the prevention of organ transplant rejection.
The therapeutic potential of SEW2871 may be enhanced when used in combination with other immunomodulators, such as calcineurin inhibitors (e.g., cyclosporine A) and mTOR inhibitors (e.g., rapamycin). Such combination therapies could allow for synergistic immunosuppressive effects, potentially enabling dose reductions of individual agents and minimizing toxicity while achieving superior efficacy.
These application notes provide an overview of the signaling pathways involved, experimental protocols for in vivo studies, and a summary of relevant data for the use of SEW2871, both as a monotherapy and in a conceptual combination framework with other immunomodulators.
Signaling Pathways
SEW2871 and S1P1 Signaling
SEW2871 selectively binds to and activates the S1P1 receptor, which couples primarily to the Gαi subunit of heterotrimeric G proteins. This initiates a signaling cascade that includes the activation of Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian target of rapamycin (mTOR).[2][3] This pathway is crucial for regulating cell survival, proliferation, and migration.
Mechanisms of Other Immunomodulators
Calcineurin inhibitors, such as cyclosporine A and tacrolimus, prevent T-cell activation by inhibiting calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[4][5][6] This prevents NFAT from translocating to the nucleus and inducing the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).[4]
mTOR inhibitors, like rapamycin (sirolimus), block the activity of the mTOR protein, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7][8] In T-cells, mTOR is essential for the response to IL-2 signaling.
Experimental Protocols
Protocol 1: SEW2871 Monotherapy in a Murine Cardiac Allograft Model
This protocol is based on a study investigating the efficacy of SEW2871 in preventing acute allograft rejection in a murine cardiac transplantation model.[1]
1. Animal Model:
-
Recipient: C57BL/6 mice
-
Donor: BALB/c mice
-
Procedure: Heterotopic cardiac transplantation.
2. Drug Preparation and Administration:
-
SEW2871: Dissolve in a vehicle of 0.5% carboxymethylcellulose.
-
Dose: 10 mg/kg/day.
-
Route of Administration: Oral gavage.
-
Treatment Schedule: Daily, starting from the day of transplantation until the end of the experiment.
3. Experimental Groups:
-
Control Group: Recipient mice receiving vehicle only.
-
SEW2871 Group: Recipient mice receiving SEW2871.
4. Monitoring and Analysis:
-
Graft Survival: Monitor daily by palpation of the cardiac graft. Rejection is defined as the cessation of a palpable heartbeat.
-
Lymphocyte Counts: Perform complete blood counts at defined time points to assess peripheral lymphocyte numbers.
-
Histology: Harvest cardiac allografts at the time of rejection or at the end of the study for histological analysis (H&E staining) to assess inflammatory cell infiltration.
-
Cytokine Analysis: Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2) in the allograft tissue using methods like quantitative PCR or ELISA.
-
Regulatory T-cell Analysis: Analyze the percentage of CD4+FoxP3+ regulatory T-cells in the spleen of recipient mice by flow cytometry.
Protocol 2: Combination Therapy with a Selective S1P1 Agonist, Calcineurin Inhibitor, and Mycophenolic Acid in a Rat Aortic Transplant Model
Disclaimer: The following protocol is based on a study that utilized KRP-203, another selective S1P1 receptor agonist, in combination with cyclosporine A (CsA) and mycophenolic acid (MPA).[9] This protocol is provided as a template for designing combination studies with SEW2871, and appropriate dose adjustments and validations would be necessary.
1. Animal Model:
-
Recipient: Lewis rats
-
Donor: Dark Agouti rats
-
Procedure: Orthotopic aortic transplantation.
2. Drug Preparation and Administration:
-
Cyclosporine A (CsA): 15 mg/kg/day, subcutaneous injection.
-
Mycophenolic Acid (MPA): 10 mg/kg/day, oral gavage.
-
KRP-203 (as a proxy for SEW2871): 1 mg/kg/day, oral gavage.
3. Experimental Groups and Treatment Schedule:
-
Initial Treatment (Weeks 1-2): All transplant recipients receive CsA (15 mg/kg/day).
-
Subsequent Treatment (Weeks 3-8):
-
Group A (CsA continuation): Continue with CsA (15 mg/kg/day).
-
Group B (MPA monotherapy): Switch to MPA (10 mg/kg/day).
-
Group C (KRP-203 monotherapy): Switch to KRP-203 (1 mg/kg/day).
-
Group D (MPA + KRP-203 combination): Switch to a combination of MPA (10 mg/kg/day) and KRP-203 (1 mg/kg/day).
-
4. Monitoring and Analysis:
-
Renal Function: Monitor serum creatinine levels as an indicator of nephrotoxicity.
-
Histology:
-
Kidney: Assess for arteriolar hyalinosis and expression of TGF-β1.
-
Aortic Graft: Evaluate intimal hyperplasia and vascular occlusion.
-
-
Immunohistochemistry: Characterize graft-infiltrating cells (e.g., T-cells).
Data Presentation
Table 1: Effects of SEW2871 Monotherapy on Cardiac Allograft Survival and Immune Parameters
| Parameter | Control Group | SEW2871 Group |
| Median Graft Survival (days) | 7 | >21 |
| Peripheral Lymphocyte Count (cells/μL) | Baseline | Reduced |
| Allograft Inflammatory Infiltration | Severe | Significantly Reduced |
| Allograft TNF-α, IFN-γ, IL-2 Expression | High | Decreased |
| Splenic CD4+FoxP3+ Treg Percentage | Baseline | Increased |
| (Data conceptualized from the findings of the murine cardiac transplantation study)[1] |
Table 2: Effects of Combination Therapy on Transplant Vasculopathy and Nephrotoxicity (using KRP-203 as a proxy for a selective S1P1 agonist)
| Treatment Group (Weeks 3-8) | Intimal Hyperplasia (%) | Serum Creatinine (mg/dL) | Arteriolar Hyalinosis (%) |
| Continuous CsA | 2.9 ± 0.3 | 0.43 ± 0.03 | 57.2 ± 0.4 |
| MPA alone | Worsened | 0.32 ± 0.02 | 5.6 ± 1.3 |
| KRP-203 alone | Worsened | Not specified | Not specified |
| MPA + KRP-203 | 3.6 ± 1.2 | 0.32 ± 0.02 | 5.6 ± 1.3 |
| (Data extracted from the rat aortic transplantation study using KRP-203)[9] |
Conclusion
SEW2871 holds significant promise as an immunomodulatory agent, particularly in the context of autoimmune diseases and transplantation. While monotherapy has shown efficacy in preclinical models, the true potential of SEW2871 may be realized in combination with other immunosuppressants. The provided protocols and data offer a foundation for designing and conducting further research into these combination therapies. Future studies should focus on optimizing dosing and treatment schedules to maximize synergistic effects and minimize adverse events, ultimately paving the way for novel, more effective immunomodulatory regimens.
References
- 1. Sphingosine-1-phosphate receptor 1 agonist SEW2871 prolongs heterotopic heart allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The receptor S1P1 overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinatory treatment using tacrolimus and a STAT3 inhibitor regulate Treg cells and plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclosporin A in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Managing immune suppression and graft rejection with rapamycin in organ transplantation [longevity.technology]
- 8. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Change from cyclosporine to combination therapy of mycophenolic acid with the new sphingosine-1-phosphate receptor agonist, KRP-203, prevents host nephrotoxicity and transplant vasculopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SEW2871-Induced S1P1 Receptor Internalization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) crucial in regulating numerous physiological processes, including immune cell trafficking, endothelial barrier function, and lymphocyte egress from secondary lymphoid organs.[1][2][3] Upon agonist binding, the S1P1 receptor undergoes rapid internalization, a key mechanism for signal desensitization and modulation.[3][4] This process involves the translocation of the receptor from the plasma membrane to intracellular compartments, primarily through a clathrin-mediated pathway.[4][5][6] Measuring the extent and kinetics of S1P1 receptor internalization is a critical step in characterizing the pharmacological properties of S1P1 agonists like SEW2871 and screening for novel S1P1 receptor modulators.
These application notes provide detailed protocols for inducing and quantifying S1P1 receptor internalization using SEW2871, targeting researchers in academia and the pharmaceutical industry.
Mechanism of Action and Signaling Pathway
SEW2871 selectively binds to the S1P1 receptor, initiating a cascade of intracellular events. As a Gαi-coupled receptor, S1P1 activation typically leads to the inhibition of adenylyl cyclase and activation of downstream signaling pathways, including the ERK, Akt, and Rac pathways.[1][7]
Agonist binding also triggers the phosphorylation of the receptor's C-terminal tail, which promotes the recruitment of β-arrestin.[4][6][8] β-arrestin binding not only desensitizes the receptor from G-protein signaling but also acts as a scaffold protein, facilitating the assembly of the endocytic machinery, including clathrin and dynamin-2, leading to the internalization of the receptor into endosomes.[4][6]
S1P1 Receptor Signaling and Internalization Pathway
Caption: Agonist SEW2871 binds to the S1P1 receptor, leading to G-protein activation and β-arrestin recruitment, which facilitates clathrin-mediated endocytosis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for SEW2871 in relation to S1P1 receptor activation and internalization.
| Parameter | Value | Cell Line / System | Reference |
| EC50 (Agonism) | 13.8 nM | Not Specified | [1] |
| EC50 (Arrestin Assay) | 32 nM | HEK293A-S1P1-GFP | [9] |
| Receptor Internalization | >75% of cells | HEK293A-S1P1-GFP | [9] |
Experimental Protocols
Several methods can be employed to measure S1P1 receptor internalization. The choice of method depends on the available equipment and desired throughput. Below are protocols for two common approaches: a fluorescence microscopy-based assay and a flow cytometry-based assay.
Protocol 1: Fluorescence Microscopy-Based Internalization Assay
This method allows for the direct visualization of receptor translocation from the cell surface to intracellular compartments. It is ideal for detailed mechanistic studies.
Experimental Workflow
Caption: Workflow for visualizing S1P1 receptor internalization using fluorescence microscopy.
Materials:
-
Cell Line: A cell line stably or transiently expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP in HEK293 or HeLa cells).[4]
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM with 2% delipidated (charcoal-stripped) FBS.[4]
-
SEW2871 Stock Solution: 10 mM in DMSO.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Imaging Plates: Glass-bottom 96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed S1P1-eGFP expressing cells into glass-bottom plates at a density that will result in 60-70% confluency on the day of the experiment. Culture for 24 hours.
-
Serum Starvation: To increase the surface expression of S1P1, replace the culture medium with pre-warmed serum-free medium containing delipidated serum and incubate overnight (16-18 hours).[4] One hour before the experiment, replace with fresh serum-free medium.[4]
-
Compound Treatment: Prepare serial dilutions of SEW2871 in serum-free medium. Add the compound solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM S1P). Incubate for 30 minutes at 37°C and 5% CO2.[10]
-
Fixation: Carefully remove the treatment medium and wash the cells once with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Add a nuclear stain solution (e.g., 1 µM Hoechst in PBS) and incubate for 10-15 minutes at room temperature in the dark.[7]
-
Imaging: Wash the cells twice with PBS and add fresh PBS for imaging. Acquire images using a confocal microscope or a high-content imaging system. Capture both the GFP (S1P1 receptor) and blue (nuclei) channels.
-
Analysis: Use image analysis software to quantify the internalization. This can be done by measuring the intensity of GFP fluorescence in intracellular puncta versus the plasma membrane. The ratio of intracellular to membrane fluorescence indicates the degree of internalization.
Protocol 2: Flow Cytometry-Based Surface Receptor Assay
This high-throughput method quantifies the loss of S1P1 receptor from the cell surface following agonist stimulation. It is well-suited for screening and dose-response studies.
Experimental Workflow
Caption: Workflow for quantifying S1P1 surface expression changes using flow cytometry.
Materials:
-
Cell Line: Cells endogenously or exogenously expressing S1P1 (e.g., primary T-cells, CHO-S1P1 cells).
-
SEW2871 Stock Solution: 10 mM in DMSO.
-
Primary Antibody: A fluorophore-conjugated monoclonal antibody recognizing an extracellular epitope of S1P1.
-
FACS Buffer: PBS with 2% FBS and 0.1% sodium azide.
-
Test Tubes: 5 mL polystyrene round-bottom tubes.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in serum-free medium at a concentration of 1-2 x 106 cells/mL. If using primary lymphocytes, isolation should be performed using methods that preserve S1P1 surface expression.[10]
-
Serum Starvation (Optional): For cultured cell lines, incubate the cell suspension for 1-2 hours at 37°C to allow for receptor recycling to the surface.
-
Compound Treatment: Aliquot cells into test tubes. Add serial dilutions of SEW2871 or controls. Incubate for 30-60 minutes in a 37°C water bath or incubator.
-
Stopping the Reaction: To stop the internalization process, immediately place the tubes on ice and add 2 mL of ice-cold FACS buffer.
-
Antibody Staining: Centrifuge the cells (300 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently-labeled anti-S1P1 antibody.
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer, centrifuging between washes.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live, single-cell population and measure the Mean Fluorescence Intensity (MFI) of the S1P1 antibody stain. A decrease in MFI in SEW2871-treated samples compared to the vehicle control indicates receptor internalization. Calculate the percentage of internalization relative to the vehicle control.
Troubleshooting and Considerations
-
Low Signal: Ensure adequate expression of the tagged receptor. For flow cytometry, confirm the antibody's specificity and titrate for optimal concentration.
-
High Background: In microscopy, ensure proper fixation and washing steps. For both methods, serum starvation is crucial to maximize the receptor population at the cell surface before agonist addition.[4]
-
Cell Health: Monitor cell viability throughout the experiment, as stressed cells may exhibit altered receptor trafficking.
-
Compound Solubility: Ensure SEW2871 is fully dissolved in the final assay buffer to achieve accurate concentrations.
By following these detailed protocols, researchers can effectively utilize SEW2871 to study the dynamics of S1P1 receptor internalization, providing valuable insights into S1P1 pharmacology and aiding in the development of novel therapeutics targeting this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 5. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SEW2871 Technical Support Center: Solubility and Experimental Guidance
Welcome to the technical support center for SEW2871, a potent and selective S1P1 receptor agonist. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of SEW2871 in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving SEW2871. What are the recommended solvents?
A1: SEW2871 is a hydrophobic molecule with limited aqueous solubility. The recommended solvents for preparing stock solutions are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[1] For complete dissolution, sonication may be required. It is also crucial to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of SEW2871.[2]
Q2: My SEW2871 precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are several steps to troubleshoot and prevent precipitation:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of SEW2871 in your experiment to stay below its solubility limit in the aqueous medium.
-
Optimize Stock Concentration and Dilution: Prepare a higher concentration stock solution in 100% DMSO. This allows for the addition of a smaller volume of the stock solution to your culture medium, thereby keeping the final DMSO concentration low and minimizing solvent-induced precipitation.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the SEW2871 stock solution.
-
Slow, Drop-wise Addition: Add the stock solution to the pre-warmed medium slowly and drop-by-drop while gently swirling or vortexing the medium. This gradual introduction helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules in solution. However, interactions with media components can also occasionally reduce solubility. If you are working in serum-free conditions, you may be more likely to encounter precipitation. Consider if a low percentage of serum is permissible in your experiment.
Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A3: The tolerance of cell lines to DMSO can vary, but as a general rule, it is advisable to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.
Q4: How should I store my SEW2871 stock solution?
A4: Once prepared, it is recommended to aliquot your stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][3]
Quantitative Solubility Data
The following table summarizes the solubility of SEW2871 in various solvents based on data from multiple suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMF | 100 mg/mL | 227.09 mM | Ultrasonic assistance may be needed. |
| DMSO | 20 - 25 mg/mL | 45.42 - 56.77 mM | Use of fresh, anhydrous DMSO is critical. Ultrasonic assistance may be needed.[1] |
| Ethanol | 20 mg/mL | 45.42 mM | Ultrasonic assistance may be needed. |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
Molecular Weight of SEW2871: 440.36 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM SEW2871 Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of SEW2871 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.40 mg of SEW2871.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For 4.40 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the clear stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Dilution of SEW2871 Stock Solution for In Vitro Cell-Based Assays
-
Thaw Stock: Thaw a single-use aliquot of your SEW2871 DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C in a sterile tube.
-
Serial Dilution (Optional but Recommended): To achieve a low final concentration, it is often best to perform a serial dilution. For example, to get a final concentration of 100 nM from a 10 mM stock, first prepare an intermediate dilution (e.g., 10 µL of 10 mM stock into 990 µL of medium to get a 100 µM solution).
-
Final Dilution: Add the required small volume of the stock or intermediate dilution to the pre-warmed medium. Add the solution drop-by-drop while gently swirling the medium.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizing SEW2871's Mechanism of Action
SEW2871 is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its binding to S1P1 initiates a cascade of intracellular signaling events.
Caption: SEW2871 activates the S1P1 receptor, leading to the activation of downstream signaling pathways.
The following workflow provides a logical approach to troubleshooting solubility issues with SEW2871.
Caption: A step-by-step workflow for troubleshooting SEW2871 precipitation issues during experiments.
References
potential off-target effects of SEW2871 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the S1P1 receptor agonist, SEW2871. The information focuses on potential off-target effects at high concentrations and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target activity and selectivity of SEW2871?
SEW2871 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). It has a reported half-maximal effective concentration (EC50) of approximately 13-13.8 nM for S1P1 activation.[1][2] Studies have shown that SEW2871 does not activate other S1P receptor subtypes (S1P2, S1P3, S1P4, or S1P5) at concentrations up to 10 μM, indicating a high degree of selectivity within the S1P receptor family.
Q2: Are there any known off-target effects of SEW2871 at high concentrations?
While highly selective for S1P1, some studies have reported adverse effects of SEW2871 at high concentrations, particularly in in vivo models. In a rat model of sepsis, administration of SEW2871 led to severe cardiac side effects and increased lethality.[3] It is important to note that these effects were not observed in healthy (sham-operated) animals, suggesting that the pro-inflammatory environment may play a crucial role in mediating this toxicity.[3] Additionally, high concentrations of SEW2871 (≥ 1 µM) have been shown to cause downregulation and degradation of its target, the S1P1 receptor, which can lead to functional antagonism over time.
Q3: Has a broad off-target screening panel been published for SEW2871?
Publicly available literature does not appear to contain results from a broad off-target screening panel (e.g., a Eurofins SafetyScreen or CEREP panel) for SEW2871. Such comprehensive safety pharmacology studies are often conducted during drug development but may not always be published in peer-reviewed journals. Therefore, the full off-target profile of SEW2871 against a wide range of kinases, GPCRs, ion channels, and enzymes is not fully characterized in the public domain.
Q4: What are the downstream signaling pathways activated by SEW2871?
Upon binding to the S1P1 receptor, SEW2871 is known to activate several downstream signaling pathways, including the ERK (extracellular signal-regulated kinase), Akt (protein kinase B), and Rac signaling pathways.[1][2] These pathways are involved in a variety of cellular processes, such as cell survival, proliferation, and migration.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability at High Concentrations of SEW2871
| Potential Cause | Troubleshooting Steps |
| On-Target S1P1 Overactivation | In certain cell types, prolonged or excessive S1P1 signaling can lead to apoptosis or growth arrest. Lower the concentration of SEW2871 to a range closer to its EC50 (e.g., 10-100 nM) and perform a dose-response curve for cell viability. |
| S1P1 Receptor Downregulation | High concentrations (≥ 1 µM) can lead to S1P1 receptor internalization and degradation, altering normal cellular signaling. Consider shorter incubation times or use a lower concentration of SEW2871. |
| Undisclosed Off-Target Effects | As a broad off-target profile is not publicly available, SEW2871 may interact with other cellular targets at high concentrations, leading to cytotoxicity. If possible, perform a counterscreen with another selective S1P1 agonist to see if the effect is reproducible. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Run a vehicle-only control. |
Issue 2: Inconsistent or Unexpected In Vivo Cardiovascular Effects
| Potential Cause | Troubleshooting Steps |
| Inflammatory State of the Animal Model | The severe cardiac side effects of SEW2871 have been reported in a sepsis model, suggesting that a pro-inflammatory state can sensitize animals to its toxicity.[3] Carefully consider the health status of your animals. It is recommended to include a cohort of healthy, vehicle-treated animals and a cohort of healthy, SEW2871-treated animals to distinguish between disease- and drug-induced effects. |
| On-Target S1P1-mediated Cardiac Effects | Activation of S1P1 receptors on cardiomyocytes can have direct effects on heart rate and contractility. The observed effects may be an exaggeration of the on-target pharmacology at high doses. Monitor cardiovascular parameters (ECG, blood pressure) closely and consider using a lower dose of SEW2871. |
| Pharmacokinetics and High Local Concentrations | The route and speed of administration can lead to transiently high local concentrations of the compound, which may cause acute cardiovascular effects. Consider a slower infusion rate or a different route of administration (e.g., oral gavage instead of intravenous injection). |
Quantitative Data Summary
Table 1: Potency and Selectivity of SEW2871 at S1P Receptors
| Receptor | Activity | EC50 / Concentration | Reference |
| S1P1 | Agonist | ~13-13.8 nM | [1][2] |
| S1P2 | No activity | up to 10 µM | |
| S1P3 | No activity | up to 10 µM | |
| S1P4 | No activity | up to 10 µM | |
| S1P5 | No activity | up to 10 µM |
Table 2: Reported (Potentially Off-Target) Effects of SEW2871 at High Concentrations
| Effect | Species/Model | Concentration/Dose | Reference |
| Severe cardiac side effects and increased lethality | Rat (sepsis model) | Not specified in abstract | [3] |
| S1P1 Receptor Downregulation/Degradation | In vitro (cell lines) | ≥ 1 µM | |
| Alveolar-capillary barrier disruption | Mouse (intratracheal administration) | 0.5 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Cytotoxicity
-
Cell Plating: Plate the cells of interest (e.g., a cardiomyocyte cell line or primary endothelial cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SEW2871 in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations, from low nM to high µM (e.g., 1 nM to 50 µM).
-
Treatment: Treat the cells with the various concentrations of SEW2871. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curve to determine the concentration at which a 50% reduction in viability (IC50) is observed.
Protocol 2: In Vivo Monitoring for Cardiovascular Off-Target Effects
Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use an appropriate animal model (e.g., Sprague-Dawley rats). For investigating context-dependent effects, a disease model (e.g., sepsis induced by cecal ligation and puncture) and a corresponding sham-operated control group should be included.[3]
-
Instrumentation: Anesthetize the animals and implant telemetry devices or catheters for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
-
SEW2871 Administration: Prepare SEW2871 in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intravenous injection). Administer a high dose of SEW2871. A dose-escalation study may be necessary to identify a dose that elicits a cardiovascular response.
-
Monitoring: Continuously record cardiovascular parameters before, during, and after administration of SEW2871 for a defined period.
-
Data Analysis: Analyze the recorded data for any significant changes in heart rate, arrhythmias, blood pressure, or other cardiovascular parameters in the SEW2871-treated group compared to the vehicle-treated and sham-operated groups.
-
Histopathology: At the end of the experiment, euthanize the animals and collect heart tissue for histopathological analysis to look for signs of cardiac damage.
Visualizations
Caption: S1P1 signaling pathway activated by SEW2871.
Caption: Workflow for assessing potential off-target effects.
References
Technical Support Center: SEW2871 and Cardiac Function in Sepsis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the S1P1 receptor agonist, SEW2871, in sepsis models, with a specific focus on cardiac side effects.
Frequently Asked Questions (FAQs)
Q1: We are considering using SEW2871 to enhance endothelial barrier function in our sepsis model. What are the potential cardiac side effects we should be aware of?
A1: Caution is strongly advised when using SEW2871 in sepsis models due to the risk of severe cardiac side effects. Studies have shown that while SEW2871 may offer partial stabilization of the endothelial barrier in vitro, its application in a clinically relevant in vivo sepsis model (Colon Ascendens Stent Peritonitis - CASP) in rats resulted in severe cardiac adverse events and increased mortality.[1] Interestingly, these side effects were not observed in non-septic (sham-operated) animals treated with SEW2871, suggesting that the pro-inflammatory environment of sepsis is a critical factor in mediating this cardiotoxicity.[1]
Q2: What is the proposed mechanism for SEW2871-induced cardiac side effects in sepsis?
A2: SEW2871 is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[2][3] In cardiomyocytes, the S1P1 receptor is the predominant S1P receptor subtype.[4][5] Activation of the S1P1 receptor is known to couple exclusively to the Gαi protein, which leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, a negative inotropic effect (reduced contractility).[4] While S1P1 activation can have cardioprotective effects in some contexts, such as ischemia-reperfusion injury by activating pro-survival pathways like Akt and ERK 1/2, the systemic inflammation in sepsis appears to alter this response, leading to detrimental cardiac outcomes.[6][7][8][9]
Q3: We observed increased mortality in our septic animals treated with SEW2871. How can we confirm if this is due to cardiac dysfunction?
A3: To determine if the increased mortality is linked to cardiac dysfunction, a comprehensive assessment of cardiovascular parameters is necessary. This can include:
-
Hemodynamic Monitoring: Continuously measure mean arterial pressure (MAP), heart rate, and cardiac output. A significant drop in MAP and cardiac output following SEW2871 administration in septic animals would suggest cardiac failure.
-
Echocardiography: Perform echocardiograms to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.[10] A reduction in LVEF and FS would indicate systolic dysfunction.
-
Electrocardiography (ECG): Monitor for arrhythmias, which have been reported as a potential side effect of SEW2871 in other models.[2][3]
-
Biochemical Markers: Measure serum levels of cardiac troponins (cTnI, cTnT) and Brain Natriuretic Peptide (BNP) as indicators of myocardial injury and stress.
-
Histopathology: At necropsy, examine heart tissue for signs of myocyte damage, inflammation, and fibrosis.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Increased mortality in SEW2871-treated septic animals. | SEW2871-induced cardiotoxicity exacerbated by the septic state.[1] | 1. Confirm Cardiac Involvement: Implement the cardiovascular monitoring techniques outlined in FAQ #3. 2. Dose-Response Study: If not already done, perform a dose-response study to determine if a lower dose of SEW2871 can be used without inducing cardiotoxicity. However, be aware that even at doses effective for endothelial stabilization in vitro, toxicity was observed in vivo.[1] 3. Timing of Administration: The timing of SEW2871 administration post-sepsis induction may be critical. The pro-inflammatory milieu appears to be a key factor in the adverse effects.[1] Consider administering the compound at different time points in the septic cascade. |
| Unexpected hemodynamic instability (hypotension, bradycardia) after SEW2871 administration. | S1P1 receptor activation-mediated negative inotropy and chronotropy.[4] | 1. Continuous Monitoring: Ensure continuous and accurate hemodynamic monitoring is in place before, during, and after drug administration. 2. Consider Alternative S1P Receptor Modulators: If targeting S1P signaling is the goal, investigate other S1P receptor modulators with different receptor subtype profiles. For instance, some studies suggest a role for S1P2 and S1P3 receptors in cardioprotection.[4][5] However, the S1P3 receptor is also linked to bradycardia.[4][5] |
| No improvement in endothelial barrier function despite using SEW2871. | The in vivo septic environment may counteract the beneficial effects of SEW2871 observed in vitro.[1] | 1. Assess Barrier Function Directly: Use methods like extravasation of FITC-albumin to directly measure endothelial permeability in your model.[1] 2. Evaluate Inflammatory Cytokine Levels: Measure systemic and tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). The overwhelming inflammatory response in sepsis might override the barrier-protective effects of S1P1 agonism. |
| Discrepancy between in vitro and in vivo results. | The systemic inflammatory response, altered hemodynamics, and multi-organ dysfunction in in vivo sepsis models are not fully recapitulated in in vitro cell culture systems.[1] | 1. Acknowledge Model Limitations: Be aware of the inherent differences between your in vitro and in vivo models. 2. Utilize More Complex In Vitro Models: Consider using co-culture systems (e.g., endothelial cells with immune cells) or organ-on-a-chip models to better mimic the septic environment. |
Data Summary
Table 1: Summary of SEW2871 Effects on Cardiac Function in a Sepsis Model
| Parameter | Sepsis + Vehicle | Sepsis + SEW2871 | Sham + SEW2871 | Reference |
| Lethality | Baseline mortality | Significantly Increased | No adverse effects | [1] |
| Mean Arterial Pressure (MAP) | Decreased vs. Sham | Further significant decrease | No significant change | [1] |
| Heart Rate | Increased vs. Sham | Variable, potential for bradycardia | No significant change | [4] |
| Cardiac Output | Decreased vs. Sham | Further significant decrease | No significant change | [1] |
| Endothelial Barrier Function | Impaired | Not attenuated | N/A | [1] |
Experimental Protocols
Protocol 1: Induction of Sepsis using the Cecal Ligation and Puncture (CLP) Model
The CLP model is considered a gold standard for sepsis research as it mimics the polymicrobial nature of clinical sepsis.[12][13]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the animal and confirm the depth of anesthesia.
-
Shave the abdomen and disinfect the surgical site.
-
Make a 2-3 cm midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with the needle. A small amount of feces can be extruded to ensure patency.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers.
-
Administer fluid resuscitation with sterile saline subcutaneously.
-
Administer analgesic.
-
Monitor the animal closely for signs of sepsis.
Protocol 2: Assessment of Cardiac Function using Echocardiography
Echocardiography is a non-invasive method to assess cardiac structure and function.[14]
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthetic (e.g., light isoflurane to minimize cardiac depression)
-
Heating pad to maintain body temperature
-
ECG electrodes
Procedure:
-
Anesthetize the animal.
-
Shave the chest area.
-
Position the animal in the supine or left lateral decubitus position on the heating pad.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system software.
-
Perform measurements at baseline and at specified time points after sepsis induction and SEW2871 administration.
Visualizations
Caption: SEW2871 signaling pathway leading to negative inotropy in cardiomyocytes.
Caption: Experimental workflow for assessing SEW2871-induced cardiac side effects in a sepsis model.
References
- 1. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingosine 1-Phosphate Receptors: Do They Have a Therapeutic Potential in Cardiac Fibrosis? [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiomyocyte S1P1 Receptor–mediated Extracellular Signal–related Kinase Signaling and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Sepsis in the Laboratory: Merging Sound Science with Animal Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complement and Sepsis-induced Heart Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with SEW2871
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the S1P1 receptor agonist, SEW2871. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SEW2871?
SEW2871 is an orally active, potent, and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] It is structurally distinct from sphingosine-1-phosphate (S1P) and does not require phosphorylation to be active.[3] Upon binding to the S1P1 receptor, SEW2871 activates several downstream signaling pathways, including ERK, Akt, and Rac.[1][4] This activation leads to the internalization and recycling of the S1P1 receptor.[1][4] A primary physiological effect of SEW2871 is the reduction of lymphocyte numbers in the blood.[1][5]
Q2: What are the recommended storage and handling conditions for SEW2871?
For long-term stability, SEW2871 should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[6] Some suppliers recommend storing the powder at -20°C for up to 3 years.[4] For stock solutions, it is advised to aliquot and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of SEW2871 are not recommended for storage for more than one day.[6]
Q3: How should I dissolve SEW2871?
SEW2871 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[6] It is sparingly soluble in aqueous buffers.[6] To prepare an aqueous working solution, it is recommended to first dissolve SEW2871 in DMF or DMSO and then dilute it with the aqueous buffer of choice.[6] When preparing stock solutions, the solvent should be purged with an inert gas.[6]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with SEW2871 can arise from various factors, from preparation of the compound to the specific experimental model. This guide provides a structured approach to troubleshooting.
Problem 1: Lower than expected or no biological activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Dissolution | Ensure complete dissolution in an appropriate organic solvent (e.g., DMSO, DMF) before dilution in aqueous media. Visually inspect for any precipitate. | SEW2871 has poor aqueous solubility; incomplete dissolution will lead to a lower effective concentration. |
| Compound Degradation | Prepare fresh working solutions daily from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | Aqueous solutions of SEW2871 are not stable for more than 24 hours.[6] |
| Incorrect Dosage | Review literature for effective concentrations in similar models. Perform a dose-response curve to determine the optimal concentration for your specific system. | The effective dose of SEW2871 can vary significantly between in vitro and in vivo models.[1][7] |
| Cell Line/Model Specificity | Verify S1P1 receptor expression in your cell line or animal model. | The biological effects of SEW2871 are dependent on the presence and expression level of the S1P1 receptor. |
Problem 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Compound Preparation | Standardize the protocol for dissolving and diluting SEW2871. Ensure the same batch and lot number is used for a set of experiments. | Minor variations in concentration due to preparation differences can lead to significant variability in results. |
| Timing of Treatment | Administer SEW2871 at the same time point in each experiment relative to other treatments or measurements. | The cellular response to SEW2871 can be dynamic and time-dependent. |
| Vehicle Control Effects | Ensure the vehicle control (e.g., DMSO) concentration is consistent across all experiments and does not exceed a non-toxic level for your cells. | The solvent used to dissolve SEW2871 can have its own biological effects. |
Problem 3: Unexpected or contradictory results (e.g., toxicity).
| Potential Cause | Troubleshooting Step | Rationale |
| Context-Dependent Effects | Be aware that the effects of SEW2871 can be influenced by the inflammatory milieu of the experimental model. | In some models of severe inflammation like sepsis, SEW2871 has been reported to cause adverse effects, including cardiac issues and increased lethality.[8] |
| Dose-Dependent Toxicity | High concentrations of S1P receptor agonists can lead to off-target effects or receptor overstimulation, potentially causing cellular stress or toxicity. | A dose-response experiment can help identify a therapeutic window that avoids toxicity. |
| Off-Target Effects at High Concentrations | While highly selective for S1P1, extremely high concentrations may lead to interactions with other receptors. | Use the lowest effective concentration determined from a dose-response curve. |
Experimental Protocols & Data
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~1 mg/mL, 20 mM, 22 mg/mL | [4][6] |
| Ethanol | ~5 mg/mL, 20 mM | [6] |
| DMF | ~30 mg/mL | [6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
In Vivo Dosage Examples
| Animal Model | Dose | Route of Administration | Application | Reference |
| IL-10-/- Mice | 20 mg/kg, once daily for 2 weeks | Gavage | Experimental Colitis | [3] |
| Rat Model of Alzheimer's | 0.5 mg/kg, daily for 2 weeks | Intraperitoneal (IP) | Neuroprotection | [1] |
| C57Bl/6 Mice | 0-0.3 mg/kg | Intravenous (IV) | Acute Lung Injury | [1] |
Visual Guides
SEW2871 Signaling Pathway
Caption: Simplified signaling cascade initiated by SEW2871 binding to the S1P1 receptor.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to diagnose and resolve inconsistent results with SEW2871.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SEW2871 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of SEW2871 while avoiding cytotoxicity in their experiments.
Troubleshooting Guide
Encountering unexpected results when working with a new compound is a common challenge. This guide provides solutions to specific issues you might face when determining the optimal SEW2871 concentration.
Issue 1: High levels of cell death observed even at low concentrations of SEW2871.
| Possible Cause | Recommended Solution |
| Solvent Cytotoxicity | SEW2871 is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is less than 0.5%, and preferably below 0.1%. Run a vehicle control (medium with the same concentration of DMSO but without SEW2871) to assess the solvent's effect on cell viability. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using might be particularly sensitive to S1P1 receptor agonism or off-target effects of SEW2871. |
| 1. Perform a dose-response curve: Test a wide range of SEW2871 concentrations (e.g., from 0.1 nM to 10 µM) to determine the precise IC50 for cytotoxicity in your specific cell line. | |
| 2. Reduce incubation time: Shorter exposure to the compound may mitigate cytotoxic effects while still allowing for the desired biological activity. | |
| Compound Degradation | Improper storage or handling of SEW2871 can lead to degradation, potentially forming cytotoxic byproducts. Store SEW2871 as recommended by the manufacturer, typically at -20°C, and prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Health and Density | The physiological state and density of cells at the time of treatment can significantly impact their response. |
| 1. Standardize cell seeding density: Ensure you plate the same number of cells for each experiment. | |
| 2. Use cells at a consistent passage number: Cell characteristics can change over multiple passages. Use cells within a defined passage number range for all experiments. | |
| 3. Monitor cell health: Regularly check for signs of stress or contamination in your cell cultures. | |
| Inaccurate Compound Dilutions | Errors in preparing serial dilutions can lead to significant variability in the final concentration of SEW2871. Use calibrated pipettes and perform dilutions carefully. Prepare a fresh stock solution and serial dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for SEW2871 in cell culture experiments?
A good starting point for SEW2871 is its effective concentration 50 (EC50) for S1P1 receptor activation, which is approximately 13.8 nM.[1] We recommend performing a dose-response experiment starting from a low concentration (e.g., 1 nM) and going up to a higher concentration (e.g., 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint. One study has shown no interaction with other S1P receptors at concentrations up to 10 µM.[2]
Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?
To differentiate between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
Q3: What are the known signaling pathways activated by SEW2871?
SEW2871 is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Upon binding to S1P1, it activates several downstream signaling pathways, including the ERK, Akt, and Rac pathways, which are involved in cell survival, proliferation, and migration.[1]
Q4: Are there any reports of SEW2871-induced cytotoxicity in the literature?
While SEW2871 is generally used for its agonistic effects on the S1P1 receptor, high concentrations or prolonged exposure can potentially lead to cytotoxicity, depending on the cell type. Some studies have reported severe cardiac side effects in septic animals in vivo.[3] It is crucial to determine the cytotoxic threshold in your specific experimental model.
Quantitative Data Summary
The following table summarizes key quantitative data for SEW2871 based on available literature.
| Parameter | Value | Reference |
| EC50 for S1P1 Receptor | 13.8 nM | [1] |
| IC50 for reversing S1P's inhibitory effect on NK cell lysis | 15 nM | [4] |
| Concentration with no activity at S1P2, S1P3, S1P4, or S1P5 receptors | Up to 10 µM | [2] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity as an indicator of cell viability after treatment with SEW2871.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SEW2871
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of SEW2871 in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest SEW2871 concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared SEW2871 dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SEW2871
-
DMSO (vehicle control)
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
3. Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SEW2871
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with SEW2871 or vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: SEW2871 signaling pathway.
Caption: Experimental workflow for optimizing SEW2871 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 and SEW2871 reverse the inhibitory effect of S1P on natural killer cell mediated lysis of K562 tumor cells and dendritic cells but not on cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
SEW2871 Solution Stability: Technical Support Center
This technical support center provides guidance on the stability of SEW2871 in solution for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the reliable use of SEW2871 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing SEW2871 stock solutions?
A1: SEW2871 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[1][2] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q2: How should I store the solid compound and stock solutions of SEW2871?
A2: The solid form of SEW2871 is stable for at least four years when stored at -20°C.[1][2] For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[3]
Q3: How stable is SEW2871 in aqueous solutions?
A3: SEW2871 is sparingly soluble in aqueous buffers.[1] It is strongly recommended not to store aqueous solutions of SEW2871 for more than one day.[1] For experiments requiring aqueous buffers, it is best to first dissolve SEW2871 in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice immediately before use.[1][4]
Q4: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A4: Precipitation can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound is less soluble. To troubleshoot this, you can try the following:
-
Decrease the final concentration: The final concentration of SEW2871 in the aqueous buffer may be above its solubility limit.
-
Increase the percentage of organic solvent: A small percentage of the organic solvent in the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your experimental system to the organic solvent.
-
Use a different formulation: For in vivo studies, formulations using co-solvents and surfactants like PEG300 and Tween80 have been successfully used.[3][5] A suggested formulation involves dissolving the DMSO stock in PEG300, followed by the addition of Tween80 and then water.[3]
Q5: Is there any quantitative data on the degradation of SEW2871 in solution over time?
Summary of SEW2871 Solubility and Storage
| Parameter | Recommendation | Citations |
| Solid Compound Storage | Store at -20°C. | [2][6] |
| Solid Compound Stability | ≥ 4 years at -20°C. | [1][2] |
| Recommended Solvents | DMSO, DMF, Ethanol. | [1][2] |
| Solubility in DMSO | 1 mg/mL to 25 mg/mL. | [2][4][7] |
| Solubility in DMF | ~30 mg/mL. | [2] |
| Solubility in Ethanol | 5 mg/mL to 20 mg/mL. | [1][2] |
| Stock Solution Storage | Aliquot and store at -80°C (up to 1 year) or -20°C (up to 1 month). | [3] |
| Aqueous Solution Storage | Not recommended for more than one day. Prepare fresh before use. | [1] |
Experimental Protocols
Protocol for Preparing SEW2871 Working Solution
-
Prepare Stock Solution:
-
Allow the solid SEW2871 vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of SEW2871 in fresh, anhydrous DMSO. Ensure complete dissolution; ultrasonic agitation may be helpful.[7]
-
-
Prepare Intermediate Dilution (if necessary):
-
Depending on the final desired concentration, you may need to perform a serial dilution of the stock solution in the same organic solvent.
-
-
Prepare Final Working Solution:
-
For in vitro cell-based assays, dilute the stock or intermediate solution directly into your cell culture medium or aqueous buffer to the final desired concentration immediately before the experiment. Mix thoroughly by gentle vortexing or inversion.
-
For electrophysiological recordings, the stock solution can be diluted directly into the artificial cerebrospinal fluid (ACSF) during the recordings.[4]
-
Experimental Workflow for Assessing SEW2871 Stability
This workflow outlines a general procedure to assess the stability of SEW2871 in a specific solution using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for assessing SEW2871 stability.
Signaling Pathway
SEW2871 is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[2][8] Activation of S1P1 by SEW2871 has been shown to stimulate downstream signaling cascades, including the ERK, Akt, and Rac pathways.[3][7]
Caption: SEW2871 signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SEW2871, 50MG | Labscoop [labscoop.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
Technical Support Center: SEW2871 Functional Antagonism with Prolonged Exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the functional antagonism observed with prolonged exposure to SEW2871, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is SEW2871 and what is its primary mechanism of action?
SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action is to bind to and activate S1P1, initiating downstream signaling cascades.[1][2] SEW2871 is cell-permeable and has been shown to be active in vivo.
Q2: What are the downstream signaling pathways activated by SEW2871?
Upon binding to S1P1, SEW2871 activates several key downstream signaling pathways, including the Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), and Ras-related C3 botulinum toxin substrate (Rac) pathways.[1][2][3] These pathways are involved in regulating various cellular processes, including cell survival, proliferation, and migration.
Q3: What is meant by "functional antagonism" of SEW2871 with prolonged exposure?
While SEW2871 is an S1P1 agonist, prolonged or sustained exposure to the compound can lead to a phenomenon known as functional antagonism.[4] This means that despite being an agonist, its long-term presence leads to a loss of the receptor's normal function. This occurs because continuous stimulation of S1P1 by SEW2871 induces receptor internalization and subsequent degradation, leading to a decrease in the number of S1P1 receptors on the cell surface.[4] As a result, the cell becomes less responsive to S1P, the natural ligand, effectively antagonizing the receptor's function.
Q4: What are the observed consequences of SEW2871 functional antagonism in vitro and in vivo?
-
In Vitro: In endothelial cells, short-term exposure to SEW2871 enhances the endothelial barrier function. However, prolonged exposure (e.g., 24 hours) can have the opposite effect, increasing monolayer permeability and eliminating the protective effects of S1P.[4]
-
In Vivo: In animal models of lung injury, prolonged administration of S1P1 agonists has been shown to worsen vascular leak and mortality, consistent with the functional antagonism of endothelial S1P1.[4]
Q5: At what concentrations and exposure times does SEW2871 start to exhibit functional antagonism?
The concentration and time required to observe functional antagonism can vary depending on the cell type and experimental conditions. However, studies have shown that while lower concentrations (≤ 500 nM) of SEW2871 may cause minimal receptor degradation, higher concentrations (≥ 1 µM) can lead to a loss of endothelial S1P1 expression.[4] Prolonged exposure is generally considered to be in the range of several hours to 24 hours or more.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the effects of prolonged SEW2871 exposure.
Issue 1: Inconsistent or no effect on endothelial barrier function after prolonged SEW2871 treatment.
-
Possible Cause 1: Suboptimal SEW2871 Concentration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and exposure duration of SEW2871 for your specific cell type. Start with a range of concentrations from nanomolar to low micromolar (e.g., 10 nM to 10 µM) and time points from 1 hour to 24 hours.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Troubleshooting Step: Ensure endothelial cells form a confluent and stable monolayer before treatment. The quality of the cell monolayer is critical for permeability assays. Use appropriate coating substrates (e.g., fibronectin) to promote cell adhesion and barrier formation.
-
-
Possible Cause 3: Reagent Quality.
-
Troubleshooting Step: Verify the quality and purity of your SEW2871 stock. Improper storage or handling can lead to degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Issue 2: Difficulty in detecting S1P1 receptor internalization.
-
Possible Cause 1: Inadequate Assay Sensitivity.
-
Troubleshooting Step: If using flow cytometry, ensure proper compensation and gating strategies. For immunofluorescence microscopy, optimize antibody concentrations and incubation times to maximize signal-to-noise ratio. Consider using a cell line with a tagged S1P1 receptor (e.g., GFP-tagged) for easier visualization.
-
-
Possible Cause 2: Timing of Measurement.
-
Troubleshooting Step: Receptor internalization can be a rapid process. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after SEW2871 addition to capture the peak of internalization.
-
-
Possible Cause 3: Cell Permeabilization Issues (for microscopy).
-
Troubleshooting Step: If staining for intracellular receptors, ensure your permeabilization protocol (e.g., using Triton X-100 or saponin) is effective without disrupting cellular morphology.
-
Issue 3: No significant change in pERK or pAkt levels after prolonged SEW2871 exposure.
-
Possible Cause 1: Transient Signaling.
-
Troubleshooting Step: Activation of ERK and Akt pathways can be transient. After an initial increase, the signal may return to baseline or even decrease with prolonged agonist exposure due to receptor desensitization and internalization. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes, and longer time points like 4, 8, 24 hours) to capture the full dynamics of the signaling response.
-
-
Possible Cause 2: Western Blotting Technique.
-
Troubleshooting Step: Optimize your Western blotting protocol. Ensure efficient protein extraction, use phosphatase inhibitors to preserve phosphorylation, and validate your primary and secondary antibodies. Always include a positive control (e.g., a known activator of the pathway) and normalize phosphorylated protein levels to the total protein levels.[5]
-
Quantitative Data Summary
Table 1: SEW2871 Activity and Properties
| Parameter | Value | Reference |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1][2] |
| EC50 | 13.8 nM | [1][2] |
| Selectivity | No activation of S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM | |
| Mechanism | Agonist; induces receptor internalization and recycling | [1][2][3] |
Table 2: Experimental Conditions for Observing SEW2871 Functional Antagonism
| Experiment | Cell Type | SEW2871 Concentration | Exposure Duration | Observed Effect | Reference |
| Endothelial Permeability | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | 24 hours | Increased monolayer permeability; loss of S1P-mediated barrier enhancement | [4] |
| S1P1 Expression | Endothelial Cells | ≥ 1 µM | Not specified | Loss of S1P1 expression | [4] |
| In Vivo Lung Injury | Mice | Not specified | Repeated administration | Worsened vascular leak and mortality | [4] |
Experimental Protocols
Protocol 1: Endothelial Cell Permeability Assay
This protocol is adapted from studies investigating the effect of SEW2871 on endothelial barrier function.[4]
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) on fibronectin-coated, semipermeable Transwell inserts until a confluent monolayer is formed.
-
-
Prolonged Exposure:
-
Treat the HUVEC monolayers with SEW2871 (e.g., 10 µM) or vehicle control (e.g., DMSO) in the culture medium for 24 hours.
-
-
Permeability Measurement:
-
After the 24-hour incubation, replace the medium in the upper chamber with fresh medium containing a fluorescent tracer (e.g., FITC-labeled albumin).
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples using a plate reader.
-
Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer.
-
-
S1P Challenge (Optional):
-
To assess the loss of S1P responsiveness, after the 24-hour pre-treatment with SEW2871, add S1P (e.g., 1 µM) to the upper chamber along with the fluorescent tracer and measure permeability as described above.
-
Protocol 2: S1P1 Receptor Internalization Assay (Flow Cytometry)
This protocol provides a method to quantify changes in cell surface S1P1 levels.
-
Cell Preparation:
-
Culture cells expressing S1P1 (e.g., CHO cells stably expressing tagged S1P1 or primary lymphocytes) in suspension.
-
-
SEW2871 Treatment:
-
Incubate the cells with SEW2871 at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Staining:
-
Wash the cells with cold PBS containing a protein-based blocking agent (e.g., BSA or FBS) to stop the internalization process.
-
Incubate the cells with a primary antibody specific for an extracellular epitope of S1P1 (or the tag) on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody on ice.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI indicates receptor internalization.
-
Protocol 3: Western Blot for pERK and pAkt
This protocol outlines the steps to measure the activation of downstream signaling pathways.
-
Cell Lysis:
-
Plate cells and serum-starve them overnight before the experiment.
-
Treat the cells with SEW2871 for the desired time points.
-
Immediately after treatment, place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK or Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and total Akt to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
Visualizations
Caption: SEW2871 signaling pathway upon S1P1 receptor activation.
Caption: Workflow of acute vs. prolonged SEW2871 exposure effects.
Caption: Logical troubleshooting workflow for SEW2871 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing SEW2871-Induced Lymphopenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SEW2871 to induce lymphopenia in animal models. Content is structured to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is SEW2871 and how does it induce lymphopenia?
A1: SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). It mimics the endogenous ligand, sphingosine-1-phosphate (S1P), and upon binding to S1P1 receptors on lymphocytes, it induces receptor internalization. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes and Peyer's patches, leading to a rapid and reversible reduction in the number of circulating lymphocytes in the peripheral blood, a state known as lymphopenia.[1][2][3]
Q2: What is the expected onset and duration of lymphopenia following SEW2871 administration?
A2: Peak lymphopenia is typically observed within a few hours of SEW2871 administration. The duration of lymphopenia is dependent on the pharmacokinetic properties of the compound, including its half-life. The reduction in lymphocyte counts is reversible, and lymphocyte numbers in the blood begin to recover as the compound is cleared from circulation.[4] For some short-acting S1P1 agonists, lymphocyte counts can return to near-baseline levels within 24 hours of a single dose.[5]
Q3: Is the lymphopenia induced by SEW2871 selective for certain lymphocyte subsets?
A3: Yes, SEW2871-induced lymphopenia primarily affects naïve and central memory T cells, as their egress from lymphoid organs is highly dependent on S1P1 signaling. Studies have specifically shown a depletion of peripheral CD4+ T cells.[6]
Q4: Are there any known side effects or toxicities associated with SEW2871?
A4: While generally well-tolerated at therapeutic doses, high doses of SEW2871 have been reported to cause cardiac side effects in septic animal models, leading to increased lethality.[7] Therefore, it is crucial to perform dose-response studies to identify a dose that achieves the desired level of lymphopenia without causing adverse effects in your specific animal model and disease state.
Troubleshooting Guide
Issue 1: Inconsistent or lack of lymphopenia after SEW2871 administration.
-
Possible Cause 1: Improper Compound Preparation.
-
Solution: SEW2871 has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in an appropriate vehicle. For in vitro studies, DMSO and ethanol are commonly used. For in vivo administration, a vehicle such as a mixture of Tween 20 and DMSO, or PEG300, Tween80, and water can be used. Prepare fresh solutions for each experiment and protect them from light.
-
-
Possible Cause 2: Incorrect Administration.
-
Solution: For oral gavage, ensure the compound is delivered directly into the stomach. For intraperitoneal injections, ensure the injection is in the peritoneal cavity and not into the intestine or other organs. The route of administration can significantly impact the bioavailability of the compound.
-
-
Possible Cause 3: Variability in Animal Strain.
-
Solution: Different mouse strains can have varied responses to pharmacological agents due to differences in metabolism and immune systems. If you are not observing the expected effect, consider the strain of your animal model and consult the literature for data on that specific strain. If data is unavailable, a pilot dose-response study is recommended.
-
-
Possible Cause 4: Timing of Blood Collection.
-
Solution: The kinetics of lymphopenia can be rapid. Ensure that blood samples are collected at the expected time of peak lymphopenia, which is typically a few hours after administration. A time-course experiment is advisable to determine the optimal time point for assessment in your model.
-
Issue 2: High variability in lymphocyte counts between animals in the same treatment group.
-
Possible Cause 1: Inaccurate Dosing.
-
Solution: Ensure accurate calculation of the dose based on the most recent body weight of each animal. Use calibrated pipettes and syringes for precise volume administration.
-
-
Possible Cause 2: Stress-Induced Lymphopenia.
-
Solution: Handling and injection procedures can induce stress, which can also cause a temporary decrease in lymphocyte counts. Acclimatize animals to handling and injection procedures before the start of the experiment to minimize stress-related effects.
-
-
Possible Cause 3: Underlying Health Issues.
-
Solution: Ensure that all animals are healthy and free of infections before starting the experiment, as underlying inflammatory conditions can affect baseline lymphocyte counts and the response to SEW2871.
-
Experimental Protocols
SEW2871 Preparation and Administration
Vehicle Preparation:
-
For Oral Gavage: A common vehicle is a solution of 10% DMSO and 90% corn oil. Another option is 100% dimethyl sulphoxide, diluted with 50% Tween 20 for use.
-
For Intraperitoneal (IP) Injection: A vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O can be used.
Preparation of SEW2871 Solution:
-
Calculate the total amount of SEW2871 needed based on the number of animals, their average weight, and the desired dose.
-
Dissolve the calculated amount of SEW2871 in the appropriate volume of the chosen vehicle.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Prepare the solution fresh on the day of administration.
Administration:
-
Oral Gavage: Administer the SEW2871 solution using a proper-sized gavage needle. The volume is typically 5-10 ml/kg body weight.
-
Intraperitoneal Injection: Inject the solution into the lower right quadrant of the abdomen, taking care to avoid the bladder and cecum. The injection volume is typically 5-10 ml/kg body weight.
Monitoring Lymphopenia by Flow Cytometry
Blood Collection:
-
Collect 50-100 µL of peripheral blood from the tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Perform blood collection at baseline (before SEW2871 administration) and at selected time points post-administration.
Red Blood Cell Lysis and Staining:
-
Add 1 mL of 1X RBC Lysis Buffer to the blood sample.
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of FACS buffer (PBS with 1-2% FBS).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a cocktail of fluorescently-labeled antibodies to identify lymphocyte populations. A typical panel includes:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cell marker)
-
CD4 (helper T cell marker)
-
CD8 (cytotoxic T cell marker)
-
B220 or CD19 (B cell marker)
-
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-500 µL of FACS buffer for analysis.
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD45+ leukocyte population.
-
Within the CD45+ gate, identify T cells (CD3+), helper T cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and B cells (B220+ or CD19+).
-
Calculate the absolute counts of each lymphocyte subset using counting beads or a hematology analyzer.
Data Presentation
Table 1: SEW2871 Dosage and Administration in Animal Models
| Animal Model | Dose | Route of Administration | Vehicle | Reference |
| IL-10-/- Mice | 20 mg/kg/day | Gavage | 100% DMSO, diluted with 50% Tween 20 | [5] |
| Diabetic WT Mice | 1 mg/kg | IP | Not specified | [8] |
| C57BL/6 Mice | 0-0.3 mg/kg | IV | Not specified | [9] |
Table 2: Pharmacokinetics of SEW2871 in Mice (10 mg/kg, oral gavage)
| Parameter | Value |
| Cmax | 2.0 µg/mL |
| Tmax | 6 hours |
| t1/2 | 7.1 hours |
| Plasma Clearance | 30.7 mL/kg/h |
| Vd | 313 mL/kg |
| Data from Sanna MG, et al. J Biol Chem. 2004. |
Visualizations
Caption: SEW2871 signaling pathway leading to lymphopenia.
Caption: Experimental workflow for managing SEW2871-induced lymphopenia.
References
- 1. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective sphingosine-1-phosphate receptor 1 agonist SEW-2871 aggravates gastric cancer by recruiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic sphingosine 1-phosphate 1 receptor activation attenuates early-stage diabetic nephropathy independent of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
unexpected signaling responses to SEW2871 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected signaling responses during experiments with SEW2871, a selective S1P1 receptor agonist.
FAQs & Troubleshooting Guides
Question 1: Why am I observing pro-inflammatory or other deleterious effects with SEW2871 when it's expected to be protective?
Answer: While SEW2871 is a selective S1P1 agonist, its effects can be highly context-dependent, and in some models, it can lead to unexpected adverse outcomes. This is often related to the specific disease model, the dosage, and the route of administration.
-
In Sepsis Models: In a clinically relevant sepsis model in rats, SEW2871 caused severe cardiac side effects and increased lethality, failing to attenuate endothelial barrier dysfunction.[1] This suggests that in a strong pro-inflammatory environment, the signaling outcome of S1P1 activation can be detrimental.[1]
-
In Cancer Models: In a gastric cancer xenograft mouse model, SEW2871 treatment promoted tumor growth.[2] This was attributed to an enhanced expression of chemokines (CXCL12, CXCL5, CCL2) in tumor cells, which in turn recruited myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, impairing the anti-tumor function of T-cells.[2]
-
Dose- and Route-Dependent Lung Injury: In murine models of acute lung injury, the effects of SEW2871 are highly dependent on concentration and delivery route. While low doses (< 0.3 mg/kg) administered intravenously or intratracheally were protective, higher intratracheal doses (0.5 mg/kg) resulted in significant alveolar-capillary barrier disruption.[3]
These findings underscore that the "protective" effects of SEW2871 are not universal and can be reversed under specific pathological conditions or at supra-optimal concentrations.
| Experimental Model | Animal | SEW2871 Dose & Route | Observed Effect | Reference |
| Sepsis (CASP model) | Rat | Not specified | Severe cardiac side effects, increased lethality, no improvement in endothelial barrier | [1] |
| Gastric Cancer (xenograft) | Mouse | Not specified | Promoted tumor growth, increased MDSCs, reduced CD8+ T cells | [2] |
| Acute Lung Injury (LPS) | Mouse | < 0.3 mg/kg (IV or IT) | Protective against lung inflammation and permeability | [3] |
| Acute Lung Injury (LPS) | Mouse | 0.5 mg/kg (IT) | Significant alveolar-capillary barrier disruption | [3] |
This protocol is adapted from studies investigating the dose-dependent effects of SEW2871 on lung permeability.[3]
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction of Injury: Induce acute lung injury by intratracheal (IT) administration of lipopolysaccharide (LPS) at a dose of 2.5 mg/kg.
-
SEW2871 Preparation: Dissolve SEW2871 in a suitable vehicle (e.g., DMSO followed by dilution in saline).
-
Treatment Groups:
-
Vehicle Control
-
LPS + Vehicle
-
LPS + SEW2871 (low dose, e.g., 0.1 mg/kg, IV)
-
LPS + SEW2871 (high dose, e.g., 0.5 mg/kg, IT)
-
SEW2871 alone (high dose, e.g., 0.5 mg/kg, IT) to test for direct toxicity.
-
-
Administration: Administer SEW2871 or vehicle at a defined time point relative to LPS challenge (e.g., 2 hours post-LPS).
-
Endpoint Measurement (16-18 hours post-LPS):
-
Harvest Bronchoalveolar Lavage (BAL) fluid.
-
Measure total protein concentration in the BAL fluid as an indicator of alveolar-capillary barrier permeability.
-
Perform cell counts and differentials on BAL fluid to assess inflammation.
-
-
Data Analysis: Compare BAL protein levels and cell counts between groups using appropriate statistical tests (e.g., ANOVA).
Caption: A logic diagram for troubleshooting adverse SEW2871 effects.
Question 2: Why am I seeing variable or opposing effects on neuronal excitability?
Answer: The effect of SEW2871 on neurons is not uniform and can vary significantly between different neuronal subtypes, even within the same brain region.[4][5] This is due to the differential expression of downstream signaling effectors or ion channels in distinct cell populations.
In the central lateral amygdala (CeL), SEW2871 has different effects on two subtypes of somatostatin-expressing (Sst) neurons:[4][5]
-
Type A (regular-firing) neurons: Showed an increase in input resistance but no significant change in resting membrane potential or action potential firing.
-
Type B (late-firing) neurons: Displayed a depolarized resting membrane potential and voltage threshold, an increased current threshold, and a decreased action potential height.
This highlights that S1P1 activation can lead to functionally distinct, and even opposing, outcomes depending on the specific cellular context. Researchers should not assume a single mechanism of action across all neuronal populations.
| Parameter | Type A Neurons | Type B Neurons | Reference |
| Resting Membrane Potential | No significant change | Depolarized | [4][5] |
| Input Resistance | Increased | Not specified | [4][5] |
| Voltage Threshold | No significant change | Depolarized | [4][5] |
| Current Threshold | No significant change | Increased | [4][5] |
| Action Potential Height | No significant change | Decreased | [4][5] |
This protocol is adapted from studies examining the electrophysiological effects of SEW2871 on CeL-Sst neurons.[4]
-
Slice Preparation:
-
Anesthetize a transgenic mouse expressing a fluorescent marker in Sst neurons (e.g., Sst-Cre; Ai14).
-
Transcardially perfuse with chilled cutting solution (e.g., choline chloride-based).
-
Prepare 300 µm thick coronal slices containing the amygdala using a vibratome.
-
Transfer slices to recover in artificial cerebrospinal fluid (ACSF) at room temperature.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with warmed (32-34°C) ACSF containing synaptic blockers (e.g., CPP, NBQX, Gabazine) to isolate intrinsic properties.
-
Visualize fluorescently labeled CeL-Sst neurons using an upright microscope with fluorescence optics.
-
-
Whole-Cell Recording:
-
Use borosilicate glass pipettes (3-5 MΩ) filled with a potassium-based intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Perform current-clamp recordings to measure intrinsic membrane properties.
-
-
Pharmacology:
-
Obtain a stable baseline recording of neuronal properties (resting membrane potential, input resistance, response to current injections).
-
Bath-apply SEW2871 (e.g., 100 nM) diluted in ACSF.
-
Record changes in membrane properties for at least 10 minutes after drug application.
-
-
Data Analysis:
-
Analyze recordings to quantify changes in the parameters listed in the table above.
-
Use appropriate statistical tests (e.g., paired t-test) to compare pre- and post-drug values.
-
Question 3: My results suggest SEW2871 is activating pathways other than the canonical Gi-Akt/Rac signaling. Is this possible?
Answer: Yes, it is well-documented that SEW2871 can activate signaling pathways beyond the canonical Gi-mediated activation of Akt and Rac. Depending on the cell type and context, SEW2871 can modulate STAT3, ERK, and intracellular calcium levels.
-
STAT3 Pathway: In models of colitis and acute pancreatitis, the therapeutic effects of SEW2871 have been linked to the inhibition of STAT3 phosphorylation.[6][7][8] This is an important finding, as STAT3 is often associated with pro-inflammatory signaling.
-
ERK Pathway: SEW2871 has been shown to activate ERK (extracellular signal-regulated kinase) phosphorylation in various cell types, including cardiomyocytes and hippocampal neurons.[9][10][11] This activation is typically Gi-dependent and can be involved in cell survival and neurogenesis.[10][11]
-
Intracellular Calcium ([Ca2+]i): S1P receptors, including S1P1, are known to couple to Gq or other G proteins that activate Phospholipase C (PLC), leading to the release of calcium from intracellular stores.[12][13] Therefore, observing a rise in intracellular calcium upon SEW2871 stimulation is a plausible, though sometimes overlooked, signaling outcome.
Caption: Canonical vs. context-dependent signaling pathways of SEW2871.
This protocol provides a general workflow to assess the activation state of STAT3 and ERK pathways following SEW2871 treatment.
-
Cell/Tissue Culture: Culture your cells of interest to desired confluency or prepare tissue lysates from an in vivo experiment.
-
Serum Starvation (for cell culture): To reduce baseline pathway activation, serum-starve cells for 4-18 hours prior to treatment, if appropriate for your cell type.
-
SEW2871 Treatment: Treat cells/animals with SEW2871 at the desired concentration and for various time points (e.g., 5, 15, 30, 60 minutes) to capture peak phosphorylation. Include a vehicle-only control.
-
Lysis:
-
For cells: Wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues: Homogenize tissue in lysis buffer with inhibitors.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-STAT3 (e.g., Tyr705)
-
Total STAT3
-
Phospho-ERK1/2 (p44/42 MAPK)
-
Total ERK1/2
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density using imaging software. Normalize phospho-protein levels to total protein levels for each pathway.
-
References
- 1. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective sphingosine-1-phosphate receptor 1 agonist SEW-2871 aggravates gastric cancer by recruiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala [scholarworks.indianapolis.iu.edu]
- 6. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Sphingosine 1-Phosphate Receptor 1 Enhances Hippocampus Neurogenesis in a Rat Model of Traumatic Brain Injury: An Involvement of MEK/Erk Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca2+ in Cat Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SEW2871: A Technical Guide to Mitigating Batch-to-Batch Variability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential for batch-to-batch variability of the S1P1 receptor agonist, SEW2871, and its impact on experimental outcomes. This resource offers troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is SEW2871 and what is its primary mechanism of action?
A1: SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4] Its primary mechanism of action involves binding to and activating S1P1, which plays a crucial role in regulating lymphocyte trafficking.[2][5] Activation of S1P1 by SEW2871 leads to the internalization of the receptor, which in turn causes the sequestration of lymphocytes in secondary lymphoid organs, resulting in a transient reduction of circulating lymphocytes (lymphopenia).[4][5]
Q2: What are the known downstream signaling pathways activated by SEW2871?
A2: Upon binding to S1P1, SEW2871 has been shown to activate several downstream signaling pathways, including the Extracellular signal-regulated kinase (ERK), Akt, and Rac pathways.[4] These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and migration.
Q3: What does "batch-to-batch variability" mean in the context of SEW2871?
A3: Batch-to-batch variability refers to potential differences in the purity, potency, and impurity profile of SEW2871 between different manufacturing lots. While reputable suppliers provide a certificate of analysis (CoA) with a specified purity (typically ≥98%), minor variations in the synthetic process can lead to the presence of different types or quantities of impurities or byproducts.[1][3] Additionally, factors such as the degree of hydration can affect the compound's molecular weight, which can impact the accuracy of concentration calculations if not accounted for.[1]
Q4: How can batch-to-batch variability of SEW2871 impact my experimental results?
A4: Inconsistent experimental outcomes are a primary consequence of batch-to-batch variability. This can manifest as:
-
Variable Potency: Differences in the effective concentration (EC50) required to achieve the desired biological response.
-
Altered Selectivity: The presence of impurities could lead to off-target effects on other S1P receptors or unrelated cellular targets.
-
Unexpected Phenotypes: In some models, SEW2871 has been associated with unexpected effects, such as cardiac side effects in septic animals.[6] Such effects could potentially be exacerbated by impurities in a particular batch.
-
Poor Reproducibility: Difficulty in replicating results obtained with a previous batch of the compound.
Troubleshooting Guide
Issue 1: Inconsistent Lymphocyte Sequestration or Cellular Responses
-
Possible Cause: Variation in the potency of the SEW2871 batch.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA for the specific batch number you are using. Note the purity and any analytical methods used for its determination (e.g., HPLC, NMR).
-
Perform a Dose-Response Curve: For each new batch of SEW2871, it is highly recommended to perform a dose-response experiment to determine the EC50 for your specific assay (e.g., lymphocyte migration, receptor internalization). This will allow you to normalize the effective concentration between batches.
-
Use a Positive Control: Include a well-characterized batch of SEW2871 or another S1P1 agonist as a positive control in your experiments to benchmark the activity of the new batch.
-
Issue 2: Unexpected or Off-Target Effects Observed
-
Possible Cause: Presence of impurities with off-target activity or altered selectivity of the SEW2871 batch.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a selective S1P1 antagonist to confirm that the observed effect is indeed mediated by S1P1. If the antagonist blocks the effect of SEW2871, it provides evidence for on-target activity.
-
Receptor Expression Profiling: If working with cell lines, verify the expression levels of other S1P receptor subtypes (S1P2-5). Off-target effects may be more pronounced in cells with high expression of other S1P receptors.
-
Consult the Supplier: Contact the technical support of your supplier and provide the batch number. They may have additional information or reports from other users regarding that specific lot.
-
Issue 3: Poor Solubility or Precipitation of SEW2871
-
Possible Cause: Improper solvent or storage conditions. The degree of hydration of the compound can also affect its solubility characteristics.[1]
-
Troubleshooting Steps:
-
Follow Recommended Solvents: SEW2871 is typically soluble in DMSO and ethanol.[2][3] Prepare stock solutions in these solvents at a concentration higher than your final working concentration.
-
Freshly Prepare Working Solutions: It is recommended to prepare aqueous working solutions fresh for each experiment by diluting the stock solution. Avoid storing aqueous solutions for extended periods.
-
Sonication: If you observe precipitation, gentle sonication may help to dissolve the compound.
-
Quantitative Data Summary
| Parameter | Reported Value | Source |
| EC50 for S1P1 | ~13 nM | [1][3][4] |
| Purity (Typical) | ≥98% (by HPLC) | [1][3] |
| Molecular Weight | 440.36 g/mol (anhydrous) | [2][3] |
| Solubility in DMSO | ~20-25 mg/mL | [2][3] |
| Solubility in Ethanol | ~5-20 mg/mL | [2][3] |
| Storage | Store at -20°C as a solid | [2] |
Note: Values may vary between suppliers and batches. Always refer to the batch-specific Certificate of Analysis.
Experimental Protocols
Protocol 1: In Vitro S1P1 Receptor Internalization Assay
This protocol is a general guideline for assessing the potency of a new batch of SEW2871.
-
Cell Culture: Culture cells endogenously expressing or transfected with a tagged S1P1 receptor (e.g., GFP-tagged S1P1) in appropriate media.
-
Plating: Seed cells in a multi-well plate suitable for imaging (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of SEW2871 from your new batch, a reference batch (if available), and a vehicle control in serum-free media.
-
Treatment: Replace the cell culture medium with the prepared compound dilutions and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the internalization of the S1P1 receptor by measuring the fluorescence intensity within intracellular vesicles relative to the cell membrane. Plot the percentage of internalization against the log of the SEW2871 concentration and fit a dose-response curve to determine the EC50.
Protocol 2: In Vivo Lymphocyte Sequestration Assay
This protocol provides a framework for evaluating the in vivo efficacy of a new SEW2871 batch.
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Formulation: Prepare the dosing solution of SEW2871 in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Baseline Blood Collection: Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein).
-
Compound Administration: Administer a single dose of SEW2871 from the new batch, a reference batch, or vehicle control to different groups of animals.
-
Time-Course Blood Collection: Collect blood samples at various time points post-administration (e.g., 4, 8, 24 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) or use flow cytometry to determine the absolute number of circulating lymphocytes in each blood sample.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. Compare the extent and duration of lymphopenia between the different batches of SEW2871.
Visualizations
Caption: SEW2871 signaling pathway.
Caption: Troubleshooting workflow for SEW2871.
References
- 1. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SEW 2871 | Sphingosine-1-phosphate Receptor Agonists: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SEW2871 and Other Selective S1P1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective sphingosine-1-phosphate receptor 1 (S1P1) agonist SEW2871 with other notable selective S1P1 receptor agonists. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction to S1P1 Receptor Agonists
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is a key regulator of lymphocyte trafficking, endothelial barrier function, and vascular development. Selective S1P1 receptor agonists are of significant interest as they can modulate the immune system by sequestering lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into sites of inflammation. This mechanism has led to the development of S1P1 agonists for the treatment of autoimmune diseases such as multiple sclerosis.
SEW2871 is a potent and highly selective S1P1 receptor agonist that has been instrumental as a research tool in understanding S1P1 biology. This guide compares SEW2871 to other selective S1P1 agonists, including Fingolimod (a non-selective agonist for context), Ponesimod, Siponimod, and Ozanimod, focusing on their receptor selectivity, potency, and reported in vivo effects.
Data Presentation: Quantitative Comparison of S1P1 Receptor Agonists
The following tables summarize the quantitative data for SEW2871 and other S1P1 receptor agonists, providing a clear comparison of their in vitro potency and selectivity.
Table 1: In Vitro Potency (EC50) at the S1P1 Receptor
| Compound | EC50 (nM) at human S1P1 | Reference |
| SEW2871 | 13.8 | [1][2] |
| Ponesimod | 5.7 | [2][3] |
| Siponimod (BAF312) | 0.39 | [2] |
| Ozanimod | 1.03 | [2] |
| Fingolimod-P (Active Metabolite) | Not specified as selective |
Table 2: Selectivity Profile of S1P1 Receptor Agonists
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Reference |
| SEW2871 | 13.8 | >10,000 | >10,000 | >10,000 | >10,000 | |
| Ponesimod | 5.7 | >10,000 | >10,000 | >10,000 | Not specified | [3] |
| Siponimod (BAF312) | 0.39 | >1000-fold selective | >1000-fold selective | >1000-fold selective | 0.98 | [2] |
| Ozanimod | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 | [2] |
| Fingolimod-P | Agonist at S1P1, S1P3, S1P4, S1P5 | Not applicable | Agonist | Agonist | Agonist | [4] |
Table 3: Comparative In Vivo Effects on Lymphocyte Count
| Compound | Species | Dose | Effect on Lymphocyte Count | Reference |
| SEW2871 | Mouse | 20 mg/kg/day (gavage) | Significant reduction in CD4+CD45+ T cells in blood and colon | [5] |
| SEW2871 | Mouse | Not specified | 69% reduction in circulating lymphocytes | [6] |
| Ponesimod | Rat | 3 mg/kg | Maximal reduction of circulating lymphocytes | [7][8] |
| Cenerimod | Human | 2 mg | Predicted 18.2% incidence of lymphocyte counts below 0.5 x 10^9 cells/L | [9] |
| Fingolimod | Human | Not specified | ~70% reduction from baseline | [10] |
| Ozanimod | Human | Not specified | 57% reduction from baseline | [10] |
| Siponimod | Human | Not specified | ~70% reduction from baseline | [10] |
| Ponesimod | Human | Not specified | ~70% reduction from baseline | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these agonists, it is crucial to visualize the S1P1 receptor signaling pathway and the experimental workflows used to characterize these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P(1)-selective agonist, SEW2871, ameliorates ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modelling pharmacokinetics and pharmacodynamics of the selective S1P1 receptor modulator cenerimod in healthy subjects and systemic lupus erythematosus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the S1P1 Receptor-Mediated Effects of SEW2871 with a Selective Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, SEW2871, and the validation of its receptor-specific effects through the use of a selective S1P1 antagonist. The data presented herein demonstrates that the cellular and physiological consequences of SEW2871 administration are directly attributable to its interaction with the S1P1 receptor.
Introduction to SEW2871 and S1P1 Receptor Signaling
SEW2871 is a potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including lymphocyte trafficking, endothelial barrier function, and neuronal signaling.[1][2] Upon binding to the S1P1 receptor, SEW2871 activates several downstream signaling pathways, including the extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and Rac pathways.[1] This activation leads to a range of cellular responses, most notably the sequestration of lymphocytes in secondary lymphoid organs, resulting in a reduction of circulating lymphocytes.[1][3]
To confirm that the observed effects of SEW2871 are indeed mediated by the S1P1 receptor, a selective S1P1 antagonist can be employed. A selective antagonist will competitively bind to the S1P1 receptor, thereby preventing SEW2871 from binding and initiating its downstream signaling cascade. This guide will explore the use of S1P1 antagonists to validate the mechanism of action of SEW2871, presenting key experimental data and protocols.
Comparative Analysis: SEW2871 vs. SEW2871 with an S1P1 Antagonist
The following tables summarize the key differences in the effects of SEW2871 when administered alone versus in the presence of a selective S1P1 antagonist. The data is compiled from studies investigating lymphocyte migration and neuronal excitability.
Table 1: Effect on Lymphocyte Migration
A key physiological effect of SEW2871 is the inhibition of lymphocyte egress from lymph nodes.[2][4] This effect can be reversed by a selective S1P1 antagonist, such as W146, demonstrating that the effect is S1P1-dependent.
| Treatment Condition | Observation | Interpretation |
| SEW2871 alone | Inhibition of T cell transendothelial migration from medullary cords to lymphatic sinuses.[2][4] | SEW2871 activates S1P1 receptors, leading to the sequestration of lymphocytes in the lymph nodes. |
| SEW2871 + S1P1 Antagonist (W146) | Resumption of T cell motility and migration across the stromal endothelial barrier into the sinuses.[4] | The S1P1 antagonist blocks the action of SEW2871, confirming the S1P1-mediated mechanism of lymphocyte sequestration. |
Table 2: Effect on Neuronal Excitability
In the central nervous system, SEW2871 has been shown to alter the membrane properties of specific neurons. The selective S1P1 antagonist NIBR-0123 can block these effects, validating the role of S1P1 in these neuronal changes.[5]
| Parameter | SEW2871 Alone | SEW2871 + NIBR-0123 (100 nM) | Statistical Significance (p-value) |
| Resting Membrane Potential (Type B CeL Sst neurons) | Depolarized | No significant effect | p = 0.140[5] |
| Voltage Threshold (Type B CeL Sst neurons) | Depolarized | No significant effect | Not specified, but effect is blocked[5] |
| Current Threshold (Type B CeL Sst neurons) | Increased | No significant effect | Not specified, but effect is blocked[5] |
| Action Potential Height (Type B CeL Sst neurons) | Decreased | No significant effect | Not specified, but effect is blocked[5] |
Experimental Protocols
Lymphocyte Migration Assay (Transwell Assay)
This protocol outlines a standard in vitro method to assess the effect of SEW2871 and an S1P1 antagonist on lymphocyte migration.
Materials:
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Isolated primary lymphocytes (e.g., from mouse spleen or human peripheral blood)
-
RPMI 1640 medium supplemented with 0.5% bovine serum albumin (BSA)
-
Chemoattractant (e.g., Sphingosine-1-Phosphate)
-
SEW2871
-
Selective S1P1 antagonist (e.g., W146)
-
Cell counter or flow cytometer
Procedure:
-
Cell Preparation: Isolate lymphocytes using standard laboratory procedures. Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare stock solutions of SEW2871 and the S1P1 antagonist in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in RPMI 1640 with 0.5% BSA.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 containing the chemoattractant (S1P) to the lower wells of the 24-well plate.
-
In separate tubes, pre-incubate the lymphocytes with either vehicle, SEW2871 alone, the S1P1 antagonist alone, or a combination of SEW2871 and the antagonist for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the control. Compare the migration in the presence of SEW2871 alone to the migration in the presence of SEW2871 and the antagonist.
Visualizing the Mechanisms
S1P1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of an agonist like SEW2871 to the S1P1 receptor, and the point of inhibition by a selective antagonist.
Caption: S1P1 receptor signaling pathway and antagonist inhibition.
Experimental Workflow for Validating SEW2871's Effect
This diagram outlines the logical flow of an experiment designed to validate that the effects of SEW2871 are mediated by the S1P1 receptor.
Caption: Workflow for validating SEW2871's S1P1-mediated effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine 1-phosphate type 1 receptor agonism inhibits transendothelial migration of medullary T cells to lymphatic sinuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 5. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SEW2871 Specificity: A Comparative Guide Using S1P1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the selective S1P1 receptor agonist, SEW2871, in wild-type versus S1P1 knockout or deficient mouse models. The presented data and protocols are curated from peer-reviewed studies to demonstrate the specificity of SEW2871 for the S1P1 receptor.
Executive Summary
SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its specificity is crucial for its therapeutic potential, aiming to elicit desired immunological and vascular effects while minimizing off-target activities. The use of S1P1 knockout and deficient mouse models has been instrumental in unequivocally demonstrating that the primary physiological effects of SEW2871 are mediated through its interaction with the S1P1 receptor. This guide summarizes key experimental findings and methodologies that underscore this specificity.
Data Presentation: SEW2871 Effects in Wild-Type vs. S1P1 Deficient/Knockout Mice
The following tables summarize quantitative data from studies comparing the effects of SEW2871 in wild-type mice and mice with genetic modifications to the S1P1 receptor or downstream cellular components.
Table 1: Effect of SEW2871 on Peripheral Blood Lymphocyte Count
| Mouse Strain | Treatment | Lymphocyte Count (K/µl) | Conclusion |
| Wild-Type (Diabetic) | Vehicle | 1.27 ± 0.2 | SEW2871 significantly reduces peripheral lymphocyte counts in wild-type mice.[1] |
| Wild-Type (Diabetic) | SEW2871 (1 mg/kg) | 0.36 ± 0.1 | This effect is a hallmark of S1P1 receptor agonism.[1] |
| Rag-1 Deficient (Diabetic) | Vehicle | N/A (Lacks T and B cells) | In Rag-1 deficient mice, which lack lymphocytes, the lymphopenia-inducing effect of SEW2871 cannot be assessed. However, its other systemic effects can be studied to determine if they are lymphocyte-dependent. |
| Rag-1 Deficient (Diabetic) | SEW2871 (1 mg/kg) | N/A (Lacks T and B cells) |
Note: Data from a study on diabetic nephropathy. While not a direct S1P1 knockout, Rag-1 deficient mice are used to dissect the lymphocyte-dependent effects of S1P1 agonists. The profound lymphopenia in wild-type mice treated with SEW2871 is consistent with S1P1-mediated lymphocyte sequestration.[1]
Table 2: Effect of SEW2871 on Vascular Permeability
| Mouse Strain | Condition | Treatment | Vascular Leak (Relative to Control) | Conclusion |
| Wild-Type | LPS-induced lung injury | SEW2871 (<0.3 mg/kg) | Reduced | SEW2871 provides vascular barrier protection in wild-type mice. |
| S1PR1+/- | LPS-induced lung injury | SEW2871 | Reduced barrier protection | The protective effect of SEW2871 on vascular permeability is diminished in mice with reduced S1P1 receptor expression, indicating the effect is S1P1-dependent. |
Note: This study demonstrates that a partial reduction in S1P1 receptor expression is sufficient to attenuate the protective effects of SEW2871 on vascular integrity.
Table 3: Effect of SEW2871 on Nociceptive Behavior
| Mouse Strain | Treatment | Mechanical Allodynia | Conclusion |
| Wild-Type | SEW2871 | Induced | SEW2871 induces mechanical allodynia in wild-type mice. |
| Astrocyte-specific S1pr1 Knockout | SEW2871 | Abolished | The development of SEW2871-induced mechanical allodynia is completely lost in mice lacking the S1P1 receptor specifically in astrocytes, demonstrating the critical role of astrocytic S1P1 in this effect. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lymphocyte Counting by Flow Cytometry
Objective: To quantify peripheral blood lymphocyte populations (T cells and B cells) following SEW2871 administration.
Protocol:
-
Blood Collection: Collect peripheral blood from mice via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes to prevent coagulation.
-
Erythrocyte Lysis: Lyse red blood cells using a commercial lysis buffer (e.g., ACK lysis buffer) according to the manufacturer's instructions.
-
Cell Staining:
-
Wash the remaining leukocytes with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Resuspend the cell pellet in FACS buffer containing fluorescently conjugated antibodies against specific lymphocyte markers. A typical panel includes:
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD3 (T cell marker)
-
Anti-CD4 (Helper T cell marker)
-
Anti-CD8 (Cytotoxic T cell marker)
-
Anti-B220 (B cell marker)
-
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD45-positive population to identify all leukocytes. Within this gate, identify T cells (CD3+), helper T cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and B cells (B220+). Calculate the absolute number of each cell type per microliter of blood.
Vascular Permeability Assessment using Evans Blue Dye Assay
Objective: To quantify the extent of vascular leakage in response to inflammatory stimuli and the protective effect of SEW2871.
Protocol:
-
Animal Preparation: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
SEW2871 Administration: Administer SEW2871 or vehicle control intraperitoneally or intravenously at the desired dose and time point before the inflammatory challenge.
-
Inflammatory Challenge: Induce vascular permeability by administering an inflammatory agent (e.g., lipopolysaccharide (LPS), histamine, or VEGF) via intravenous, intraperitoneal, or local injection.
-
Evans Blue Injection: Inject a 0.5% solution of Evans blue dye in sterile saline intravenously (e.g., via the tail vein) at a dose of 2-4 mg/kg. Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
Perfusion and Tissue Collection: Perfuse the mice with saline to remove intravascular dye. Harvest the organs of interest (e.g., lungs, skin, brain).
-
Dye Extraction:
-
Weigh the harvested tissue.
-
Incubate the tissue in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the amount of Evans blue per gram of tissue by comparing the absorbance to a standard curve of known Evans blue concentrations.
-
Analysis of Downstream Signaling Pathways by Western Blot
Objective: To assess the activation of key downstream signaling molecules (e.g., Akt, STAT3) in response to SEW2871.
Protocol:
-
Tissue/Cell Lysis:
-
Harvest tissues or cells at desired time points after SEW2871 treatment.
-
Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of the target proteins (e.g., anti-phospho-Akt, anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-total-Akt, anti-total-STAT3) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Signaling Pathway of SEW2871 via S1P1 Receptor
Caption: SEW2871 activates the S1P1 receptor, leading to downstream signaling.
Experimental Workflow for Confirming SEW2871 Specificity
References
SEW2871 as a Positive Control for S1P1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SEW2871 with other key Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators, offering a detailed analysis of its performance as a positive control in various in vitro assays. Experimental data is presented to support these comparisons, alongside detailed protocols for key functional assays to facilitate reproducibility and further research.
Introduction to S1P1 Modulation
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, most notably in lymphocyte trafficking, endothelial barrier function, and cardiovascular regulation. Its modulation has become a significant therapeutic target for autoimmune diseases, such as multiple sclerosis. The use of reliable positive controls is paramount in the screening and characterization of novel S1P1 modulators. SEW2871, a potent and selective S1P1 agonist, has emerged as a valuable tool for this purpose.
SEW2871: A Selective S1P1 Agonist
SEW2871 is an orally active and highly selective agonist for the S1P1 receptor, exhibiting an EC50 of 13.8 nM.[1][2][3] Its selectivity is a key advantage, as it does not activate other S1P receptor subtypes (S1P2, S1P3, S1P4, or S1P5) at concentrations up to 10 μM.[2][4] This specificity allows for the targeted investigation of S1P1-mediated signaling pathways without the confounding effects of activating other receptors. Upon binding to S1P1, SEW2871 triggers a cascade of downstream signaling events, including the activation of ERK, Akt, and Rac pathways, and induces receptor internalization and recycling.[1]
Comparative Analysis of S1P1 Agonists
To effectively evaluate the utility of SEW2871 as a positive control, its performance is compared here with two other well-characterized S1P1 modulators: Fingolimod (as its active phosphate metabolite, Fingolimod-P) and Ponesimod. Fingolimod-P is a non-selective S1P receptor agonist, while Ponesimod is another selective S1P1 agonist.
Data Presentation: In Vitro Assay Comparison
The following tables summarize the half-maximal effective concentrations (EC50) of SEW2871, Fingolimod-P, and Ponesimod in key S1P1 activation assays. These assays measure distinct events in the S1P1 signaling cascade, from G-protein coupling to downstream functional responses.
Table 1: GTPγS Binding Assay
This assay measures the initial step of G-protein activation following agonist binding.
| Compound | EC50 (nM) | Reference |
| SEW2871 | ~20.7 | [5] |
| Fingolimod-P | 0.27 ± 0.04 | [6] |
| Ponesimod | 1.1 | [7][8] |
Table 2: β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
| Compound | EC50 (nM) | Reference |
| SEW2871 | 32 | [9] |
| Fingolimod-P | 0.27 ± 0.02 (cAMP assay) | [6] |
| Ponesimod | 1.5 | [7][8] |
Table 3: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium levels, a downstream consequence of S1P1 activation through Gq/11 coupling.
| Compound | EC50 (nM) | Reference |
| SEW2871 | ~270 | [1] |
| Fingolimod-P | ~14 | [10] |
| Ponesimod | ~5.7 | [11][12] |
Table 4: S1P1 Receptor Internalization Assay
This assay monitors the agonist-induced internalization of the S1P1 receptor from the cell surface.
| Compound | EC50 (nM) | Reference |
| SEW2871 | ~43 | [9] |
| Fingolimod-P | Not explicitly found | |
| Ponesimod | ~0.114 | [5] |
S1P1 Signaling Pathway
Activation of S1P1 by an agonist like SEW2871 initiates a complex signaling cascade. The diagram below illustrates the key pathways involved.
Caption: S1P1 receptor signaling cascade initiated by an agonist.
Experimental Workflows and Protocols
Detailed methodologies for the key assays are provided below to ensure accurate and reproducible assessment of S1P1 activation.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Caption: Workflow for a typical GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg of protein), GDP (1-10 µM), and varying concentrations of the agonist (e.g., SEW2871) in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS (0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
-
Detection: Dry the filters, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC50 value by plotting the specific binding against the logarithm of the agonist concentration.
β-Arrestin Recruitment Assay (PathHunter®)
This assay utilizes enzyme fragment complementation to measure the interaction between the S1P1 receptor and β-arrestin.
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Protocol:
-
Cell Plating: Seed PathHunter® S1P1 β-Arrestin cells in a white, clear-bottom 96-well microplate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the agonist (e.g., SEW2871) and add them to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add PathHunter® detection reagent cocktail to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.
Caption: Workflow for a calcium mobilization assay using Fura-2 AM.
Protocol:
-
Cell Plating: Seed cells stably expressing the human S1P1 receptor into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with Fura-2 AM (1-5 µM) in a buffer containing probenecid for 30-60 minutes at 37°C.
-
Washing: Wash the cells with an appropriate assay buffer to remove extracellular dye.
-
Agonist Addition: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add varying concentrations of the agonist (e.g., SEW2871).
-
Fluorescence Measurement: Measure the fluorescence intensity at emission ~510 nm following excitation at both ~340 nm and ~380 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380) and plot the change in this ratio against the agonist concentration to determine the EC50.
Conclusion
SEW2871 serves as an excellent positive control for studying S1P1 activation due to its high potency and selectivity. This guide provides a comparative framework and detailed experimental protocols to aid researchers in the consistent and accurate assessment of S1P1-targeted compounds. The provided data and methodologies support the use of SEW2871 in a variety of functional assays, ensuring robust and reliable results in the pursuit of novel S1P1 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Discovery of Novel βâArrestin Biased Sphingosine-1-Phosphateâ1 Receptor Agonists for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 11. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of SEW2871 and Siponimod (BAF312) for Sphingosine-1-Phosphate Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent sphingosine-1-phosphate (S1P) receptor modulators: SEW2871 and siponimod (BAF312). Both compounds target the S1P signaling pathway, a critical regulator of immune cell trafficking and neural cell function, but exhibit distinct receptor selectivity and have been investigated in different therapeutic contexts. This document aims to provide an objective comparison based on available experimental data to inform research and drug development decisions.
Introduction
SEW2871 is a highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] Its mechanism of action involves the activation and subsequent internalization of S1P1 on lymphocytes, leading to their sequestration in secondary lymphoid organs and preventing their migration to sites of inflammation.[1][3] SEW2871 has been primarily investigated in preclinical models of autoimmune and inflammatory diseases.[1][4][5][6]
Siponimod (BAF312) is a selective modulator of both S1P1 and S1P5 receptors.[7][8][9] It acts as a functional antagonist of S1P1, similarly leading to lymphocyte sequestration.[5][10] Notably, siponimod is an approved oral therapy for secondary progressive multiple sclerosis (SPMS), demonstrating its clinical efficacy in a neuroinflammatory and neurodegenerative disease.[6][11][12] Its activity at the S1P5 receptor, which is expressed on oligodendrocytes and neurons, suggests potential direct neuroprotective effects.[9][13][14]
Comparative Data
The following tables summarize the key quantitative data for SEW2871 and siponimod, highlighting their differences in receptor selectivity and potency.
Table 1: In Vitro Receptor Selectivity and Potency
| Compound | Receptor Target(s) | EC50 (nM) | Reference(s) |
| SEW2871 | S1P1 | 13.8 | [3] |
| S1P2, S1P3, S1P4, S1P5 | >10,000 | ||
| Siponimod (BAF312) | S1P1 | 0.4 | [7][8] |
| S1P5 | 0.98 | [7][8] | |
| S1P2 | >10,000 | [7] | |
| S1P3 | >1,000 | [7] | |
| S1P4 | 750 | [7] |
Table 2: Summary of Preclinical and Clinical Efficacy
| Compound | Indication/Model | Key Findings | Reference(s) |
| SEW2871 | Experimental Colitis (IL-10-/- mice) | Ameliorated colitis, reduced pro-inflammatory cytokines (TNF-α, IFN-γ). | [4][5][6][15] |
| Ischemia-Reperfusion Injury (mice) | Protected kidneys by reducing CD4+ T cell infiltration. | [4] | |
| Alzheimer's Disease Model (rats) | Improved spatial memory and attenuated neuronal loss. | [1] | |
| Siponimod (BAF312) | Secondary Progressive Multiple Sclerosis (SPMS) - EXPAND Phase 3 Trial | Reduced risk of 3-month confirmed disability progression by 21% vs. placebo. Reduced annualized relapse rate by 55%. Slowed the rate of brain volume loss. | [3][10][12][16] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Suppressed disease progression. | [7][12] |
Signaling Pathways
SEW2871 and siponimod both modulate S1P receptor signaling, which involves the coupling of the receptors to various intracellular G proteins, initiating downstream cascades that affect cell survival, proliferation, and migration.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Siponimod | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. charcot-ms.org [charcot-ms.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Cross-Validation of SEW2871's S1P1 Agonism with Genetic Models and Alternative Modulators
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive analysis of the selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, SEW2871, cross-validating its pharmacological effects with genetic models of S1P1 signaling and comparing its performance against other S1P receptor modulators. This document is intended for researchers, scientists, and drug development professionals seeking to understand the specific role of S1P1 agonism in various physiological and pathological processes.
Introduction to SEW2871 and S1P1 Signaling
SEW2871 is a potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor crucial for lymphocyte trafficking, endothelial barrier function, and immune regulation.[1] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), SEW2871 offers the advantage of selectivity for the S1P1 subtype, minimizing off-target effects associated with broader S1P receptor modulation.[1] Activation of S1P1 by SEW2871 initiates a signaling cascade involving key downstream effectors such as ERK, Akt, and Rac. This selective activation makes SEW2871 a valuable tool for dissecting the specific contributions of S1P1 signaling in various disease models.
Cross-Validation with S1P1 Genetic Models
To validate that the observed effects of SEW2871 are indeed mediated by S1P1, its pharmacological actions can be compared with the phenotypes of mice with genetic modifications of the S1pr1 gene.
Global S1P1 Knockout (KO) Mice:
Mice with a global deletion of S1pr1 are embryonically lethal due to severe vascular defects, highlighting the critical role of S1P1 in vascular development. This phenotype, however, limits their use in studying postnatal immune functions.
Conditional S1P1 Knockout Mice:
To overcome the embryonic lethality, conditional knockout models have been developed to delete S1pr1 in specific cell types, such as lymphocytes or astrocytes. These models provide a more direct means to cross-validate the effects of SEW2871. For instance, the development of experimental autoimmune encephalomyelitis (EAE) is attenuated in mice with an astrocyte-specific deletion of S1P1, and these mice are resistant to the pro-inflammatory effects of SEW2871, suggesting that SEW2871's effects in this context are mediated through astrocytic S1P1.[2]
Pharmacological Inactivation:
The effects of SEW2871 can also be cross-validated by using S1P1-selective antagonists. Studies have shown that the administration of an S1P1 antagonist can reverse the effects of SEW2871 on lymphocyte migration, providing pharmacological evidence that its actions are S1P1-dependent.[3]
Comparison of SEW2871 Effects and S1P1 KO Phenotypes
| Feature | Effect of SEW2871 Treatment in Wild-Type Mice | Phenotype of Lymphocyte-Specific S1P1 KO Mice | Cross-Validation Interpretation |
| Lymphocyte Egress | Sequesters lymphocytes in secondary lymphoid organs, leading to peripheral lymphopenia.[3] | Impaired lymphocyte egress from lymph nodes and thymus, resulting in peripheral lymphopenia. | SEW2871 phenocopies the key immunological defect of S1P1 deficiency in lymphocytes, strongly indicating its on-target effect. |
| Immune Response in EAE | Can have both pro- and anti-inflammatory effects depending on the context and cell type targeted. | Deletion of S1P1 in Th17 cells confers resistance to EAE. | This suggests that SEW2871's modulation of EAE is likely mediated through its action on S1P1 on specific T cell subsets. |
| Endothelial Barrier Function | Enhances endothelial barrier integrity at low doses. | Global S1P1 KO leads to vascular leakage and hemorrhage. | SEW2871's effect on the endothelium is consistent with the known function of S1P1 in maintaining vascular integrity. |
Comparison with Alternative S1P Receptor Modulators
SEW2871's selectivity for S1P1 distinguishes it from other S1P receptor modulators, which often target multiple S1P receptor subtypes.
| Compound | Receptor Specificity | Key Differentiating Features |
| SEW2871 | Selective S1P1 agonist | Induces receptor internalization and recycling.[3] |
| FTY720 (Fingolimod) | Non-selective agonist for S1P1, S1P3, S1P4, S1P5 | Prodrug requiring phosphorylation; induces S1P1 internalization and degradation, leading to functional antagonism.[4] |
| Siponimod (BAF312) | Selective for S1P1 and S1P5 | Similar to FTY720, acts as a functional antagonist. |
| Ozanimod | Selective for S1P1 and S1P5 | Functional antagonist with a more favorable safety profile compared to FTY720. |
Experimental Data Comparing SEW2871 and FTY720:
A study comparing the effects of SEW2871 and FTY720 on human T helper 17 (Th17) and regulatory T (Treg) cell differentiation found that both compounds inhibited Th17 differentiation and promoted Treg differentiation ex vivo.[5] However, their mechanisms of receptor modulation differ; SEW2871 promotes S1P1 recycling, while FTY720 leads to its degradation.[3][6] This difference in receptor fate can lead to distinct long-term cellular responses.
Experimental Protocols
4.1. Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice
EAE is a widely used model for multiple sclerosis.
-
Antigen Emulsion Preparation: Emulsify 200 µg of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in 100 µL of phosphate-buffered saline (PBS) with 100 µL of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.[7]
-
Immunization: Subcutaneously inject 200 µL of the emulsion at two sites on the flank of C57BL/6 mice.[7]
-
Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, inject 200 ng of pertussis toxin in PBS intraperitoneally.[7]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
4.2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics human ulcerative colitis.
-
DSS Administration: Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 consecutive days.[8][9]
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.[8]
-
Disease Activity Index (DAI): Calculate a DAI score based on the combined scores for weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: At the end of the experiment, collect colon tissue for histological examination of inflammation, ulceration, and crypt damage.[9]
4.3. In Vivo Lymphocyte Trafficking Assay
This assay assesses the effect of compounds on lymphocyte migration.
-
Lymphocyte Isolation and Labeling: Isolate lymphocytes from the spleen and lymph nodes of a donor mouse and label them with a fluorescent dye such as CFSE.
-
Adoptive Transfer: Inject the labeled lymphocytes intravenously into recipient mice.
-
Compound Administration: Treat recipient mice with SEW2871 or a vehicle control.
-
Analysis: After a set period, harvest spleens and lymph nodes from the recipient mice and use flow cytometry to quantify the number of fluorescently labeled lymphocytes in each organ.[10]
Visualizing Signaling Pathways and Workflows
Caption: SEW2871 signaling pathway.
Caption: EAE experimental workflow.
References
- 1. Sphingosine-1-Phosphate Receptor-1 Selective Agonist Enhances Collateral Growth and Protects against Subsequent Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 4. FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P analogues SEW2871, BAF312 and FTY720 affect human Th17 and Treg generation ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. criver.com [criver.com]
- 10. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SEW2871 and KRP-203 for Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of lymphocytes into the intestinal mucosa, leading to chronic inflammation and tissue damage. Sphingosine-1-phosphate receptor 1 (S1P1) agonists have emerged as a promising therapeutic class for IBD by virtue of their ability to modulate lymphocyte trafficking. This guide provides a detailed comparison of two S1P1 receptor agonists, SEW2871 and KRP-203, which have been investigated in preclinical and clinical models of IBD.
Mechanism of Action: S1P1 Receptor Modulation
Both SEW2871 and KRP-203 are agonists of the S1P1 receptor, which is crucial for the egress of lymphocytes from secondary lymphoid organs. By binding to and activating S1P1 on lymphocytes, these compounds induce the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient that normally chemoattracts them out of the lymph nodes. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction in circulating lymphocytes and their infiltration into the inflamed gut.
Comparative Data: SEW2871 vs. KRP-203
The following tables summarize the available quantitative data for SEW2871 and KRP-203, providing a basis for their comparison in the context of IBD research.
Table 1: In Vitro Receptor Selectivity
| Compound | S1P1 EC50 | S1P3 Agonism | S1P2, S1P4, S1P5 Agonism | Reference |
| SEW2871 | 13.8 nM | No activity detected | No activity detected | [1] |
| KRP-203 | ~0.33-0.84 nM (phosphorylated form) | >1000 nM (5-fold less potent than on S1P1) | 100-fold less potent than on S1P1 | [2] |
Table 2: Preclinical Efficacy in IL-10 Knockout Mouse Model of Colitis
| Parameter | SEW2871 | KRP-203 | Reference |
| Histological Score | Significantly reduced compared to control | Significantly reduced compared to control | [3][4][5] |
| Myeloperoxidase (MPO) Activity | Significantly decreased in the colon | Not reported | [3] |
| Serum Amyloid A (SAA) | Significantly reduced | Not reported | [3] |
| Lymphocyte Infiltration in Colon | Reduced CD4+ T cells | Reduced CD4+ T cells and B220+ B cells | [3][4] |
| Pro-inflammatory Cytokines (Colon) | ↓ TNF-α, IFN-γ, IL-1β, IL-17A mRNA | ↓ IFN-γ, IL-12, TNF-α protein | [3][4] |
| Gut Barrier Function | Improved (reduced intestinal permeability) | Not reported | [6] |
Table 3: Clinical Trial Data in Ulcerative Colitis
| Parameter | SEW2871 | KRP-203 (NCT01375179) | Reference |
| Phase | No clinical trial data available | Phase II | [7][8] |
| Patient Population | N/A | Moderately active, 5-aminosalicylate-refractory ulcerative colitis | [7][8] |
| Primary Endpoint | N/A | Clinical remission at 8 weeks | [7][8] |
| Result | N/A | 14% (2/14) on KRP-203 vs. 0% (0/8) on placebo (not statistically significant) | [8] |
| Key Adverse Events | N/A | Gastrointestinal disorders, headache (no cardiac adverse events reported) | [8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.
Caption: S1P1 signaling pathway modulation by SEW2871 and KRP-203.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis [mdpi.com]
- 3. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel sphingosine 1-phosphate receptor agonist, 2-amino-2-propanediol hydrochloride (KRP-203), regulates chronic colitis in interleukin-10 gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SEW2871 protects from experimental colitis through reduced epithelial cell apoptosis and improved barrier function in interleukin-10 gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
SEW2871: A Comparative Analysis of its Selectivity for S1P Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective S1P1 receptor agonist, SEW2871, and its impact on other sphingosine-1-phosphate (S1P) receptor subtypes. The following sections present quantitative data on receptor activity, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows to support your research and development endeavors.
High Selectivity of SEW2871 for the S1P1 Receptor
SEW2871 is a potent and highly selective agonist for the S1P1 receptor, a member of the G protein-coupled receptor (GPCR) family that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2] Its selectivity is a key attribute, minimizing off-target effects that can arise from the activation of other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5), which are involved in a variety of different cellular responses.
Experimental data consistently demonstrates that SEW2871 activates the S1P1 receptor at nanomolar concentrations, while showing no significant activity at other S1P receptor subtypes at concentrations up to 10 µM.[1][3][4] This high degree of selectivity makes SEW2871 an invaluable tool for studying the specific functions of the S1P1 receptor and a promising candidate for therapeutic applications where targeted S1P1 modulation is desired.
Data Presentation: SEW2871 Activity at S1P Receptor Subtypes
The following table summarizes the functional activity of SEW2871 on the five human S1P receptor subtypes. The data is primarily derived from functional assays, such as GTPγS binding and calcium flux assays, performed in Chinese Hamster Ovary (CHO) cells stably expressing the respective human S1P receptor subtype.
| Receptor Subtype | SEW2871 Functional Activity (EC50) | Reference |
| S1P1 | ~13-14 nM | [5][6] |
| S1P2 | > 10 µM (No activation observed) | [1][6] |
| S1P3 | > 10 µM (No activation observed) | [1][6] |
| S1P4 | > 10 µM (No activation observed) | [1][6] |
| S1P5 | > 10 µM (No activation observed) | [1][6] |
Experimental Protocols
The selectivity of SEW2871 for S1P receptor subtypes has been primarily determined through in vitro functional assays. The following are detailed methodologies for the key experiments cited.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to S1P receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP, leading to G protein activation. The use of [³⁵S]GTPγS allows for the accumulation and detection of activated G proteins.
Methodology (based on Sanna et al., 2004):
-
Membrane Preparation: Membranes were prepared from CHO cells stably expressing one of the five human S1P receptor subtypes (hS1P1-5).
-
Assay Buffer: The assay was typically performed in a buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, and 0.5% fatty acid-free BSA.
-
Reaction Mixture: Cell membranes were incubated with varying concentrations of SEW2871 and 10 µM GDP in the assay buffer.
-
Initiation of Reaction: The reaction was initiated by the addition of [³⁵S]GTPγS to a final concentration of 200 pM.
-
Incubation: The reaction mixture was incubated at 30°C for 30 minutes.
-
Termination and Detection: The reaction was terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [³⁵S]GTPγS was determined by scintillation counting.
-
Data Analysis: The concentration-response curves were generated, and EC50 values were calculated using non-linear regression.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled S1P receptors (S1P2 and S1P3). While S1P1 primarily couples to Gi, co-expression of a promiscuous G protein like Gα16 in the host cells can redirect the signaling through a calcium-mobilizing pathway, allowing for a functional readout.
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Methodology (based on Sanna et al., 2004):
-
Cell Culture: CHO cells stably expressing one of the five human S1P receptor subtypes were seeded into 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye extrusion) for 1 hour at 37°C.
-
Compound Addition: The plate was then placed in a fluorescence imaging plate reader (FLIPR). After establishing a stable baseline fluorescence, varying concentrations of SEW2871 were added to the wells.
-
Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, were monitored in real-time.
-
Data Analysis: The peak fluorescence response was measured, and concentration-response curves were generated to determine EC50 values.
Mandatory Visualizations
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor activation by SEW2871 initiates multiple downstream signaling cascades.
Experimental Workflow for Assessing SEW2871 Selectivity
Caption: Workflow for determining the selectivity profile of SEW2871 across S1P receptor subtypes.
References
- 1. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validating SEW2871's Mechanism of Action: A Comparative Guide to Alternative Methods
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a compound is paramount. This guide provides a comparative overview of alternative experimental methods to validate the action of SEW2871, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Traditional methods often rely on downstream functional readouts; here, we explore techniques that offer a more direct and nuanced interrogation of the initial steps in the signaling cascade.
SEW2871 is a potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR).[1][2] Its established mechanism involves binding to S1P1, leading to the activation of intracellular signaling pathways such as ERK, Akt, and Rac.[3] This activation ultimately results in cellular responses like lymphocyte sequestration.[3] While these downstream effects are crucial indicators of SEW2871 activity, a deeper understanding of its interaction with the S1P1 receptor can be achieved through alternative validation methods. This guide will compare several advanced techniques that can provide quantitative data on receptor binding, G protein coupling, second messenger activation, and receptor trafficking.
Comparative Analysis of Validation Methods
To offer a clear comparison, the following table summarizes the key features of alternative methods for validating SEW2871's mechanism of action.
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| Dynamic Mass Redistribution (DMR) | Label-free detection of changes in intracellular mass distribution upon receptor activation. | Integrated cellular response, agonist potency (EC50), maximal response (Emax). | Non-invasive, real-time, provides a holistic view of cellular signaling.[4][5][6][7][8][9][10] | Provides a composite signal, making it difficult to dissect specific signaling pathways without pharmacological tools. |
| Bioluminescence Resonance Energy Transfer (BRET) | Non-radiative energy transfer between a luciferase donor and a fluorescent acceptor fused to proteins of interest. | Receptor-G protein interaction, G protein dissociation, β-arrestin recruitment, receptor dimerization.[11][12][13][14][15] | Real-time measurements in live cells, high sensitivity, allows for the study of protein-protein interactions and conformational changes.[12] | Requires genetic modification of cells to express fusion proteins, potential for steric hindrance from the tags. |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. | G protein activation, agonist potency (EC50), and efficacy. | Direct measurement of G protein activation, not subject to downstream signal amplification.[16] | Requires cell membrane preparations, use of radioactivity, endpoint assay. |
| Receptor Internalization Assay | Visualization and quantification of agonist-induced receptor translocation from the plasma membrane to intracellular compartments. | Rate and extent of receptor internalization. | Direct visualization of a key regulatory step in GPCR signaling.[17][18] | Often requires receptor tagging (e.g., with GFP), which may alter receptor function. |
| Second Messenger Assays (e.g., cAMP) | Measurement of intracellular second messenger levels (e.g., cAMP, Ca²⁺) following receptor activation. | Agonist-induced changes in second messenger concentrations. | Well-established, readily available kits, can provide information on specific G protein coupling (e.g., Gs, Gi, Gq).[19] | Indirect measure of receptor activation, subject to signal amplification and crosstalk from other pathways. |
Detailed Experimental Protocols
Dynamic Mass Redistribution (DMR) Assay
Principle: DMR technology is a label-free method that measures the redistribution of cellular matter in response to receptor stimulation.[5][9] This redistribution, which occurs as signaling complexes assemble and translocate within the cell, alters the refractive index at the bottom of a biosensor-containing microplate. This change is detected in real-time as a shift in the wavelength of reflected light.[5]
Experimental Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing human S1P1 receptor in Corning Epic® 384-well sensor microplates at a density of ~15,000 cells per well and culture for 24 hours.
-
Cell Washing: Gently wash the cells three times with Hanks' Balanced Salt Solution (HBSS) buffer.
-
Baseline Measurement: Place the microplate into a DMR instrument (e.g., Corning Epic®) pre-warmed to 37°C and record a stable baseline for approximately 1 hour.
-
Compound Addition: Prepare serial dilutions of SEW2871 and a vehicle control. Add the compounds to the wells.
-
Data Acquisition: Record the DMR response for at least 1 hour following compound addition.
-
Data Analysis: Export the data and use analysis software to determine the time-to-peak response. Use this data to generate concentration-response curves and calculate EC50 values.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Dissociation
Principle: This BRET assay measures the dissociation of the Gα and Gβγ subunits of the heterotrimeric G protein upon S1P1 receptor activation. A Renilla luciferase (Rluc) is fused to the Gαi subunit, and a green fluorescent protein (GFP) is fused to the Gγ subunit. In the inactive state, the close proximity of Rluc and GFP allows for energy transfer. Agonist stimulation leads to G protein dissociation, separating the donor and acceptor and causing a decrease in the BRET signal.
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for S1P1, Gαi-Rluc, Gβ, and GFP-Gγ. Plate the transfected cells in a 96-well microplate.
-
Cell Culture: Culture the cells for 24-48 hours to allow for protein expression.
-
Assay Preparation: Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Substrate Addition: Add the Rluc substrate, coelenterazine h, to each well.
-
Baseline Reading: Immediately measure the baseline luminescence at the emission wavelengths for both Rluc and GFP using a plate reader capable of BRET measurements.
-
Agonist Stimulation: Add varying concentrations of SEW2871 to the wells.
-
BRET Measurement: Measure the luminescence signals again at different time points after agonist addition.
-
Data Analysis: Calculate the BRET ratio (GFP emission / Rluc emission). A decrease in the BRET ratio indicates G protein dissociation. Plot the change in BRET ratio against the agonist concentration to determine the EC50.
Signaling Pathways and Experimental Workflows
SEW2871-Induced S1P1 Signaling Pathway
Caption: SEW2871 activates the S1P1 receptor, leading to G protein dissociation and downstream signaling.
Dynamic Mass Redistribution (DMR) Experimental Workflow
Caption: Workflow for the Dynamic Mass Redistribution (DMR) assay to measure cellular responses.
BRET Assay for G Protein Dissociation Workflow
Caption: Workflow for the BRET-based G protein dissociation assay.
By employing these alternative methods, researchers can gain a more comprehensive and direct understanding of SEW2871's interaction with the S1P1 receptor, complementing traditional downstream functional assays and providing valuable insights for drug development and optimization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Dynamic mass redistribution reveals diverging importance of PDZ-ligands for G protein-coupled receptor pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optical dynamic mass redistribution assay reveals biased signaling of dualsteric GPCR activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Label-free whole-cell assays: expanding the scope of GPCR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Safety Operating Guide
Proper Disposal Procedures for SEW2871: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of SEW2871, a potent and selective sphingosine-1-phosphate 1 (S1P₁) receptor agonist. Adherence to these procedures is critical due to the compound's high toxicity.
Immediate Safety and Handling Precautions
SEW2871 is classified as a hazardous substance. The Safety Data Sheet (SDS) from Cayman Chemical categorizes it under "Acute Toxicity - Oral 2 H300," with the signal word "Danger," indicating that it is fatal if swallowed .[1]
Before handling SEW2871, it is imperative to:
-
Consult the complete Safety Data Sheet (SDS): All personnel must review the full SDS provided by the supplier.
-
Utilize Personal Protective Equipment (PPE): This includes, but is not limited to, safety glasses, gloves, and a lab coat.
-
Avoid contact: Do not allow the compound to come into contact with the eyes, skin, or clothing.[2]
-
Prevent inhalation and ingestion: Handle the compound in a well-ventilated area, and do not eat, drink, or smoke in the vicinity.[1][2]
-
Ensure thorough washing after handling: Wash hands and any exposed skin thoroughly after working with SEW2871.[1][2]
In the event of accidental ingestion, immediately call a poison center or doctor .[1]
Quantitative Data and Physical Properties
The following table summarizes the key quantitative data and physical properties of SEW2871.
| Property | Value |
| Chemical Name | 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole |
| Molecular Formula | C₂₀H₁₀F₆N₂OS |
| Molecular Weight | 440.36 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMSO: 1 mg/mLEthanol: 5 mg/mLDimethylformamide (DMF): 30 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Data sourced from Cayman Chemical and other suppliers.
Disposal Procedures
The primary directive for the disposal of SEW2871 is to adhere to all relevant regulations.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect all waste materials containing SEW2871, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled waste container.
-
Ensure the waste container is appropriate for hazardous chemical waste and is kept securely closed.
-
-
Regulatory Compliance:
-
The disposal of SEW2871 and its containers must be conducted in strict accordance with local, regional, national, and international regulations for hazardous waste.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure full compliance.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and qualified waste disposal service.
-
Note: Based on available information, there are no specific, publicly documented experimental protocols for the chemical neutralization or degradation of SEW2871 for disposal purposes. Therefore, professional disposal as hazardous waste is the mandatory procedure.
Logical Workflow for SEW2871 Disposal
The following diagram illustrates the logical steps for the proper disposal of SEW2871.
Caption: Logical workflow for the safe disposal of SEW2871.
By adhering to these safety protocols and disposal procedures, laboratories can mitigate the risks associated with this potent compound and ensure a safe working environment.
References
Navigating the Safe Handling and Disposal of SEW2871: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with the potent and selective S1P1 receptor agonist SEW2871, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, to ensure a safe and efficient laboratory environment.
Immediate Safety and Handling Protocols
SEW2871 is a compound that should be handled with care, taking all necessary precautions to avoid exposure. The following table summarizes the key safety information derived from the Safety Data Sheet provided by Cayman Chemical.[1]
| Hazard Identification and First Aid Measures | |
| GHS Classification | Acute Toxicity - Oral, Category 2 (H300 - Fatal if swallowed)[1] |
| Signal Word | Danger[1] |
| Precautionary Statements | - P264: Wash thoroughly after handling.[1] - P270: Do not eat, drink or smoke when using this product.[1] - P301+P310: If swallowed: Immediately call a poison center/doctor.[1] - P330: Rinse mouth.[1] - P405: Store locked up.[1] - P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
| Primary Irritant Effect | - Skin: No irritant effect.[1] - Eye: No irritating effect.[1] |
| Sensitization | No sensitizing effects known.[1] |
Personal Protective Equipment (PPE):
When handling SEW2871, appropriate personal protective equipment is crucial to minimize exposure.
| Personal Protective Equipment (PPE) | |
| Hand Protection | Impermeable and resistant gloves. The selection of suitable gloves depends on the material, quality, and manufacturer.[1] |
| Eye Protection | Safety glasses or goggles are recommended. |
| Respiratory Protection | Not required under normal handling conditions.[1] |
| Body Protection | A laboratory coat should be worn. |
Operational Plans: From Storage to Solution
Proper storage and preparation of SEW2871 are critical for maintaining its stability and ensuring accurate experimental results.
Storage and Stability:
| Storage and Stability | |
| Solid Form | Store at -20°C for up to 3 years.[2] |
| In Solvent | Store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2] |
Solubility:
SEW2871 is soluble in various organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solubility Data | |
| Dimethylformamide (DMF) | ~30 mg/mL[3][4] |
| Ethanol | ~5 mg/mL[3][4] |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL[3][4] to 22 mg/mL[2] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3][4] |
| Water | Insoluble[2] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the preparation of SEW2871 solutions for in vitro and in vivo studies.
Stock Solution Preparation (General Protocol):
-
Weighing: Accurately weigh the desired amount of solid SEW2871 in a chemical fume hood.
-
Dissolving: Add the appropriate volume of the chosen solvent (e.g., DMSO, DMF, or ethanol) to the solid. To aid dissolution, vortex the solution briefly.
-
Storage: Store the stock solution in a tightly sealed vial at the recommended temperature, protected from light. For long-term storage, aliquot the solution to avoid repeated freeze-thaw cycles.[2]
Workflow for Stock Solution Preparation
Caption: General workflow for preparing a stock solution of SEW2871.
Preparation of Working Solution for In Vivo Studies (Example):
For a 1 mL working solution, a common procedure involves the following steps:[2]
-
Add 50 µL of a 22 mg/mL clear DMSO stock solution to 950 µL of corn oil.
-
Mix the solution evenly.
-
The mixed solution should be used immediately for optimal results.[2]
Signaling Pathway of SEW2871
SEW2871 is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its binding to S1P1 activates several downstream signaling pathways, including the ERK, Akt, and Rac pathways.[2] This activation ultimately leads to the modulation of cellular processes such as lymphocyte trafficking.
SEW2871 Signaling Pathway
Caption: SEW2871 activates the S1P1 receptor, leading to downstream signaling.
Disposal Plan
Proper disposal of SEW2871 and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Disposal of Unused SEW2871 and Contaminated Materials:
-
Waste Classification: As a halogenated organic compound, waste containing SEW2871 should be classified as "Halogenated Organic Waste".[5]
-
Collection: Collect all waste containing SEW2871, including unused solutions and contaminated labware (e.g., pipette tips, vials), in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[5]
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[5]
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material to contain and clean up the spill.
-
Collect: Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure the integrity of their experiments when working with SEW2871. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
